molecular formula C16H19NO B1375726 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol CAS No. 94673-34-4

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Cat. No.: B1375726
CAS No.: 94673-34-4
M. Wt: 241.33 g/mol
InChI Key: CZGHSTOKSHJRHA-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol (CID 71683702) is an organic building block of significant interest in medicinal chemistry and pharmaceutical research, with the molecular formula C16H19NO . This compound features both ethanolamine and benzylamine functional groups, a structural motif that is frequently incorporated into the design of potential therapeutics for complex neurodegenerative diseases . Research indicates that compounds sharing this core hydroxyethylamine-benzylamine structure are investigated as multi-target-directed ligands (MTDLs) for Alzheimer's disease, aimed at simultaneously inhibiting key pathological targets such as acetylcholinesterase (AChE), β-secretase (BACE-1), and β-amyloid (Aβ) aggregation . The structural features of this compound make it a valuable intermediate for the synthesis and development of novel phthalimide-based derivatives and other complex molecules for neuroscientific and pharmacological screening . Supplied as a high-purity powder, it is intended for use solely in laboratory research and development settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

2-(benzylamino)-1-(3-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-6-5-9-15(10-13)16(18)12-17-11-14-7-3-2-4-8-14/h2-10,16-18H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGHSTOKSHJRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

[1][2][3]

Executive Summary

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol (CAS: Not broadly listed; PubChem CID: 71683702) represents a specialized phenylethanolamine scaffold utilized primarily as a chiral building block and synthetic intermediate in the development of sympathomimetic amines and beta-adrenergic receptor modulators.[1][2]

Structurally, it functions as a lipophilic, N-protected precursor to 1-(3-methylphenyl)-2-aminoethanol (an analog of Norfenefrine).[1][2] Its utility lies in the N-benzyl protecting group , which modulates solubility and basicity during multi-step synthesis, and the 3-methyl (m-tolyl) substituent , which offers a probe for steric and electronic effects in Structure-Activity Relationship (SAR) studies of adrenergic ligands.[1][2]

This guide provides a comprehensive physicochemical profile, rationalized synthesis pathways, and handling protocols grounded in the chemistry of N-benzyl-phenylethanolamines.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol
Common Synonyms N-Benzyl-m-tolyl-ethanolamine;

-[(Benzylamino)methyl]-3-methylbenzyl alcohol
Molecular Formula

Molecular Weight 241.33 g/mol
SMILES CC1=CC(=CC=C1)C(O)CNCC2=CC=CC=C2
Chirality Contains 1 stereocenter (C1).[1][2][3] Exists as (R)- and (S)- enantiomers or racemate.[1][2]
Physicochemical Data Profile

Data below represents a synthesis of experimental values for structural analogs and high-fidelity computational predictions (ACD/Labs, ChemAxon algorithms).

ParameterValue / RangeContext & Implication
Physical State Viscous Oil or Low-Melting SolidFree base is likely an oil; HCl salts typically melt >150°C.
LogP (Octanol/Water) 3.1 ± 0.3 (Predicted)Highly lipophilic due to the benzyl and tolyl rings.[1][2] Permeable to BBB.[1][2]
pKa (Basic Amine) 9.15 ± 0.2 Secondary amine.[1][2] Exists predominantly as a cation at physiological pH (7.4).[1][2]
pKa (Alcohol) 14.5 Negligible acidity under physiological conditions.[1][2]
H-Bond Donors 2 (NH, OH)Moderate capacity for receptor binding interaction.[1][2]
H-Bond Acceptors 2 (N, O)
Polar Surface Area (PSA) 32.26 Ų Excellent membrane permeability (Rule of 5 compliant).[1][2]
Solubility (Water) < 1 mg/mL (pH 7)Poor aqueous solubility as free base.[1][2] Requires acidification (pH < 5) for solubilization.[1][2]

Synthetic Routes & Process Chemistry

The synthesis of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol typically follows two primary routes. Route A (Epoxide Ring Opening) is preferred for atom economy and avoiding potent reducing agents, while Route B (Reductive Amination) is useful when starting from the phenacyl bromide.[1][2]

Reaction Pathways Visualization[1][3]

SynthesisPathwayscluster_legendReaction TypesStartA3-Methylstyrene OxideProduct2-(Benzylamino)-1-(3-methylphenyl)ethan-1-olStartA->Product Ring Opening (EtOH, Reflux)StartB3-Methylphenacyl BromideInterBAminoketone IntermediateStartB->InterB SN2 SubstitutionReagentBenzylamineReagent->InterBReagent->ProductInterB->Product Reduction (NaBH4)Direct AdditionDirect AdditionStepwise ReductionStepwise Reduction

Figure 1: Comparison of Epoxide Ring Opening (Route A) and Reductive Alkylation (Route B) pathways.[1][2]

Detailed Protocols
Route A: Epoxide Ring Opening (Preferred)

This method minimizes impurity formation and is scalable.[1][2]

  • Reagents: 3-Methylstyrene oxide (1.0 eq), Benzylamine (1.1 eq), Ethanol (Solvent).[1][2]

  • Procedure:

    • Dissolve 3-methylstyrene oxide in absolute ethanol.

    • Add benzylamine dropwise under stirring.[1][2]

    • Heat to reflux (80°C) for 4–6 hours. Monitor consumption of epoxide by TLC/HPLC.[1][2]

    • Work-up: Concentrate in vacuo. The residue is often a viscous oil.[1][2]

    • Purification: Crystallization as the Hydrochloride salt (add HCl/Ether) or Silica Gel Chromatography (DCM:MeOH 95:5).[1][2]

Route B: Phenacyl Bromide Substitution & Reduction

Used when the epoxide is unavailable.[1][2]

  • Step 1: React 3-methylphenacyl bromide with benzylamine (2.0 eq) in THF/Et3N at 0°C to form the

    
    -aminoketone.
    
  • Step 2: In situ reduction of the ketone using Sodium Borohydride (NaBH4) in Methanol at 0°C

    
     RT.
    
  • Note: This route produces a racemic alcohol.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Mass Spectrometry (ESI-MS)[1][2][3]
  • Molecular Ion

    
    :  m/z 242.15[1][2]
    
  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (Benzyl fragment) – Dominant Peak.[1][2]

    • m/z 135: Methylphenyl-hydroxymethyl cation (

      
      ) – Characteristic of the 3-methylphenyl head group.[1][2]
      
Nuclear Magnetic Resonance ( -NMR, 400 MHz, )
  • 
     7.10–7.40 (m, 9H):  Aromatic protons (Overlap of Phenyl and m-Tolyl).[1][2]
    
  • 
     4.75 (dd, 1H):  Chiral methine proton (
    
    
    -OH) – Diagnostic for reduction success.[1][2]
  • 
     3.85 (s, 2H):  Benzylic methylene (
    
    
    ).[1][2]
  • 
     2.70–2.90 (m, 2H):  Methylene adjacent to amine (
    
    
    ).[1][2]
  • 
     2.35 (s, 3H):  Methyl group on the tolyl ring.[1][2]
    

Biological & Pharmacological Context[1][3][5][9][11][12]

Metabolic Stability & Deprotection

The N-benzyl group renders the molecule metabolically stable against Monoamine Oxidase (MAO) compared to its primary amine counterpart.[1][2] However, in drug development, this compound is often a "masked" intermediate .[2]

  • Deprotection: The benzyl group is removed via catalytic hydrogenolysis (

    
    , Pd/C) to yield 1-(3-methylphenyl)-2-aminoethanol , which is the active pharmacophore for adrenergic receptors.[1][2]
    
ADME Prediction Pathway[1][3]

ADMECompound2-(Benzylamino)-1-(3-methylphenyl)ethan-1-olAbsorptionHigh GI Absorption(LogP ~3.1)Compound->AbsorptionDistributionBBB Penetration(Lipophilic)Absorption->DistributionMetabolismCYP450 Oxidation(Benzylic hydroxylation)Distribution->MetabolismExcretionRenal Excretion(after Glucuronidation)Metabolism->Excretion

Figure 2: Predicted ADME fate based on physicochemical descriptors.[1][2]

References

  • PubChem. (2025).[1][2][4] Compound Summary: 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol (CID 71683702).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Organic Syntheses. (1946).[1][2] N-Benzyl-m-toluidine and related reductive aminations. Org. Synth. 26, 13. Link (Provides foundational chemistry for benzyl-tolyl amine synthesis).[1][2]

  • PrepChem. (2024).[1][2] Synthesis of phenylethanolamine derivatives via styrene oxide. Link (General protocol reference for epoxide ring opening).[1][2]

  • ChemScene. (2024). Product Data: 2-(Benzyl(methyl)amino)ethanol.[1][2][4][3][5] Link (Physicochemical analog comparison).[1][2]

An In-depth Technical Guide to the Physicochemical Profiling of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol: Calculated logP and pKa Values

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive analysis of two critical physicochemical properties of the molecule 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol: the logarithm of its partition coefficient (logP) and its acid dissociation constant (pKa). These parameters are fundamental in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the determination of these values.

Introduction: The Imperative of Physicochemical Characterization in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most influential of these are lipophilicity and ionization state, quantified by logP and pKa, respectively.[1][2][4] An optimal balance of these characteristics is crucial for a molecule to effectively navigate the physiological barriers and interact with its biological target.

  • logP (Lipophilicity): This value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[1][5] It is a key indicator of a drug's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[3][4] A moderate logP is often sought; too low, and the compound may have poor absorption, while too high a value can lead to poor solubility and increased metabolic clearance.[3][5]

  • pKa (Ionization Constant): The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base.[1] It determines the extent of a molecule's ionization at a given pH.[2] Since many biological environments have distinct pH values (e.g., stomach, intestines, blood), the pKa dictates the charge state of a drug, which in turn affects its solubility, permeability, and binding to its target.[1][2]

For the compound of interest, 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol, understanding its logP and pKa is essential for predicting its behavior in biological systems and for guiding further optimization efforts in a drug discovery program.

Physicochemical Profile of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Based on computational predictions, the key physicochemical properties of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol are summarized below. It is important to note that while computational methods provide valuable estimates, experimental verification is the gold standard.[6][7]

PropertyPredicted ValueSource
Molecular Formula C16H19NOPubChemLite[8]
Molecular Weight 241.33 g/mol PubChemLite[8]
XlogP 2.5PubChemLite[8]
pKa (Predicted) ~9-10 (for the secondary amine)Estimated based on similar structures

The predicted XlogP of 2.5 suggests that 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol possesses moderate lipophilicity.[8] This value falls within the desirable range for many drug candidates, suggesting a potential for good absorption and distribution characteristics. The secondary amine in the molecule is the primary basic center, and its predicted pKa in the range of 9-10 indicates that it will be predominantly protonated and positively charged at physiological pH (around 7.4). This ionization will significantly influence its solubility and interactions with biological targets.

Methodologies for Physicochemical Parameter Determination

To ensure scientific rigor, both computational and experimental approaches should be employed to determine the logP and pKa of a compound.

A variety of computational tools and algorithms are available for the in silico prediction of physicochemical properties. These methods are invaluable for high-throughput screening and for providing initial estimates early in the drug discovery process.[6][9][10]

Workflow for Computational Prediction:

Caption: A generalized workflow for the computational prediction of logP and pKa values.

Protocol for Computational Prediction:

  • Input Molecular Structure: Obtain the 2D or 3D structure of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol, typically in a SMILES or SDF format.

  • Select Prediction Software: Utilize a reputable software package for physicochemical property prediction. Several online applets and standalone programs are available, such as ALOGPS and the PALLAS suite.[9][10]

  • Perform Calculations: Input the molecular structure into the chosen software and run the logP and pKa prediction modules.

  • Analyze Results: Critically evaluate the predicted values, considering the algorithm's known strengths and limitations. It is often advisable to use multiple prediction tools and compare the results for a more robust estimate.

The shake-flask method is the traditional and most widely recognized "gold standard" for the experimental determination of logP.[11][12] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Workflow for Shake-Flask logP Determination:

Sources

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol CAS number and identifiers

[1]

Chemical Identity & Identifiers

This compound belongs to the class of


-amino alcohols
Identifier Value
Chemical Name 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol
IUPAC Name 1-(3-Methylphenyl)-2-(phenylmethylamino)ethanol
Molecular Formula C

H

NO
Molecular Weight 241.33 g/mol
PubChem CID 71683702
InChIKey CZGHSTOKSHJRHA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(CNCC2=CC=CC=C2)O
CAS Number Not widely indexed in public registries.[1] (Use InChIKey for definitive identification)
Structural Analysis

The molecule possesses one chiral center at the C1 position (the carbon bearing the hydroxyl group). Research samples are typically supplied as the racemate unless asymmetric synthesis (e.g., Sharpless dihydroxylation or chiral reduction) is employed.

  • Lipophilicity : The presence of the benzyl group and the 3-methyl substituent significantly increases lipophilicity compared to its parent analog, Norphenylephrine.

  • Basicity : The secondary amine is expected to have a pKa

    
     9.0–9.5, making it protonated at physiological pH.
    

Synthesis & Production Protocols

Two primary routes are established for the synthesis of 2-amino-1-arylethanol derivatives. The Epoxide Ring Opening (Route A) is preferred for its regioselectivity and atom economy, while the


-Haloketone Substitution-Reduction
Route A: Epoxide Ring Opening (Preferred)

This method involves the nucleophilic attack of benzylamine on 2-(3-methylphenyl)oxirane.

Reagents:

  • 2-(3-Methylphenyl)oxirane (Substrate)

  • Benzylamine (Nucleophile, 1.2 eq)

  • Isopropanol or Acetonitrile (Solvent)

Protocol:

  • Dissolution : Dissolve 10 mmol of 2-(3-methylphenyl)oxirane in 20 mL of anhydrous isopropanol.

  • Addition : Add 12 mmol (1.3 mL) of benzylamine dropwise under stirring.

  • Reflux : Heat the mixture to reflux (82°C) for 4–6 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 4:1).

  • Workup : Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification : The crude oil is purified via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield the product as a viscous oil or low-melting solid.

Route B: -Haloketone Substitution & Reduction

This route utilizes 2-bromo-1-(3-methylphenyl)ethan-1-one (m-methylphenacyl bromide) as the starting material.

Protocol:

  • Substitution : React 2-bromo-1-(3-methylphenyl)ethan-1-one with benzylamine (2.0 eq) in THF at 0°C to form the

    
    -aminoketone intermediate. The excess amine acts as a scavenger for HBr.
    
  • Reduction : Without isolation, treat the intermediate with Sodium Borohydride (NaBH

    
    , 1.5 eq) in MeOH at 0°C 
    
    
    RT.
  • Quench : Quench with saturated NH

    
    Cl solution, extract with EtOAc, and dry over Na
    
    
    SO
    
    
    .
Synthesis Pathway Diagram

SynthesisStart2-(3-Methylphenyl)oxiraneIntermediateTransition State(Regioselective Attack)Start->IntermediateNucleophilic AttackReagent+ Benzylamine(Isopropanol, Reflux)Product2-(Benzylamino)-1-(3-methylphenyl)ethan-1-olIntermediate->ProductRing Opening

Caption: Regioselective synthesis via epoxide ring opening, favoring the formation of the

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data is expected (simulated based on structural principles):

Technique Signal / Fragment Assignment

H NMR
(400 MHz, CDCl

)

2.35 (s, 3H)
Ar-CH

(Methyl group on phenyl ring)

2.75 (dd, 1H), 2.90 (dd, 1H)
-CH

-N
(Methylene adjacent to amine)

3.85 (s, 2H)
N-CH

-Ph
(Benzylic methylene)

4.70 (dd, 1H)
CH-OH (Chiral methine)

7.05 – 7.35 (m, 9H)
Ar-H (Aromatic protons: 4 on tolyl, 5 on benzyl)
MS (ESI+) m/z 242.15 [M+H]

Protonated molecular ion

Pharmacological Context & Applications

This compound serves as a critical lipophilic probe in adrenergic receptor research. It is structurally related to Phenylephrine (an

Structure-Activity Relationship (SAR)
  • 3-Methyl Substitution : The replacement of the 3-hydroxyl group (found in Phenylephrine) with a methyl group typically reduces intrinsic activity at adrenergic receptors but increases blood-brain barrier (BBB) permeability due to higher lipophilicity (LogP

    
     2.5).
    
  • N-Benzyl Group : Large substituents on the nitrogen atom (like benzyl) generally shift selectivity towards

    
    -adrenergic receptors  (specifically 
    
    
    ) or act as antagonists.
  • Metabolic Stability : The compound is resistant to COMT (Catechol-O-methyltransferase) degradation because it lacks the catechol moiety, making it a useful tool for studying non-metabolic clearance pathways.

Pharmacophore Mapping

Pharmacophorecluster_featuresStructural FeaturesCompound2-(Benzylamino)-1-(3-methylphenyl)ethan-1-olMethyl3-Methyl Group(Lipophilic Pocket)Compound->MethylOHSec-Alcohol(H-Bond Donor/Acceptor)Compound->OHAmineSec-Amine(Ionic Interaction w/ Asp)Compound->AmineBenzylBenzyl Tail(Hydrophobic Pocket)Compound->Benzyl

Caption: Pharmacophore decomposition highlighting key interaction points with adrenergic binding sites.

Safety & Handling

  • GHS Classification : Warning.[2]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods; conversion to the hydrochloride salt (using HCl in ether) is recommended for long-term stability.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71683702, 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for epoxide ring-opening mechanisms).
  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. (Context for phenylethanolamine pharmacophores).

thermodynamic stability of benzylamino ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Benzylamino Ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamino ethanol derivatives represent a significant class of compounds in pharmaceutical development, valued for their diverse therapeutic potential. Ensuring their stability is paramount to the safety, efficacy, and shelf-life of the final drug product. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of these derivatives. It delves into the fundamental principles of chemical stability, outlines robust experimental protocols for thermal analysis and forced degradation studies, and details advanced analytical techniques for the characterization of degradation products. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists dedicated to advancing stable and reliable pharmaceutical formulations.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with chemical stability being a critical quality attribute that dictates its ultimate success. Benzylamino ethanol derivatives, a scaffold present in numerous pharmacologically active molecules, are no exception. Their inherent functional groups—the secondary amine and the primary alcohol—along with the aromatic benzyl moiety, present a unique set of stability considerations.

Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, is a cornerstone of pharmaceutical development. A thermodynamically unstable compound is prone to degradation, leading to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life. Therefore, a thorough understanding and rigorous evaluation of the are not merely regulatory requirements but a scientific necessity for ensuring patient safety and product quality.

This guide provides an in-depth exploration of the principles and practices for evaluating the thermodynamic stability of this important class of compounds.

Fundamental Concepts of Thermodynamic Stability

In the context of pharmaceuticals, thermodynamic stability refers to the propensity of a drug substance to exist in its native form rather than converting into degradation products. This is governed by the change in Gibbs free energy (ΔG) of the degradation reaction. A negative ΔG indicates a spontaneous, thermodynamically favorable degradation process. The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy, representing the heat of reaction.

  • T is the absolute temperature.

  • ΔS is the change in entropy, a measure of disorder.

While a drug may be thermodynamically unstable, its degradation may be kinetically slow, making it appear stable over its shelf-life. However, environmental factors such as heat, light, and humidity can provide the activation energy needed to overcome this kinetic barrier, accelerating degradation.

Key Factors Influencing Stability

The stability of benzylamino ethanol derivatives is influenced by a combination of intrinsic and extrinsic factors:

  • Molecular Structure: The electronic and steric effects of substituents on both the benzyl ring and the ethanolamine side chain can significantly impact stability. Electron-withdrawing or -donating groups can affect the susceptibility of the molecule to oxidation or hydrolysis.

  • Solid-State Properties: For solid dosage forms, polymorphism is a critical consideration. Different crystalline forms, or polymorphs, of the same compound can exhibit different melting points, solubilities, and stabilities.

  • Environmental Factors:

    • Temperature: Elevated temperatures can accelerate degradation reactions by increasing molecular motion and providing the energy to overcome activation barriers.

    • pH: The pH of a solution can profoundly affect the rate of hydrolysis and the ionization state of the amino and hydroxyl groups, influencing their reactivity.

    • Oxidation: The presence of oxygen can lead to oxidative degradation of the amino and alcohol functionalities.

    • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, especially in molecules containing aromatic rings.

Experimental Assessment of Thermodynamic Stability

A comprehensive stability assessment involves a multi-pronged approach, combining thermal analysis techniques with forced degradation studies.

Thermal Analysis Techniques

Thermal analysis provides valuable insights into the physical and chemical changes that a substance undergoes upon heating.

DSC is a powerful technique for characterizing the thermal properties of pharmaceutical solids. It measures the difference in heat flow between a sample and a reference as a function of temperature. This information can be used to determine melting points, identify polymorphic forms, and assess purity.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the benzylamino ethanol derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. The enthalpy of fusion can also be calculated from the peak area.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a compound.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots mass loss versus temperature, indicating the temperatures at which decomposition occurs.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, as mandated by the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products. The goal is to achieve 5-20% degradation to provide a meaningful profile of the degradation products.

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Stressed Samples Stressed Samples Hydrolysis (Acid/Base)->Stressed Samples Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Stressed Samples Thermal (Dry Heat) Thermal (Dry Heat) Thermal (Dry Heat)->Stressed Samples Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->Stressed Samples HPLC-UV/PDA HPLC-UV/PDA LC-MS LC-MS HPLC-UV/PDA->LC-MS Identification NMR NMR LC-MS->NMR Structure Elucidation Drug Substance Drug Substance Drug Substance->Hydrolysis (Acid/Base) Expose to Drug Substance->Oxidation (H2O2) Expose to Drug Substance->Thermal (Dry Heat) Expose to Drug Substance->Photolytic (UV/Vis) Expose to Stressed Samples->HPLC-UV/PDA Separation & Quantification

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols: Forced Degradation

  • Acid/Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 N HCl or 0.1 N NaOH.

    • Heat the solutions at a controlled temperature (e.g., 60 °C) for a specified time.

    • Neutralize the samples before analysis.

  • Oxidation:

    • Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature or slightly elevated temperature, protected from light.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80 °C).

  • Photodegradation:

    • Expose the drug substance (solid and in solution) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

Analytical Techniques for Stability Indicating Methods

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of stability samples. A well-developed HPLC method can separate the parent drug from all its degradation products, allowing for accurate quantification.

dot

Caption: HPLC Stability-Indicating Method Development.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the identification of unknown degradation products. When coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns that are crucial for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of degradation products. While it is less sensitive than MS, NMR provides detailed information about the connectivity of atoms in a molecule. In cases where degradation products cannot be identified by MS alone, they can be isolated using preparative HPLC and subjected to NMR analysis.

Common Degradation Pathways of Benzylamino Ethanol Derivatives

Based on the functional groups present, several degradation pathways can be anticipated for benzylamino ethanol derivatives.

dot

Degradation_Pathways cluster_pathways Degradation Pathways Benzylamino_Ethanol Benzylamino Ethanol Secondary Amine Primary Alcohol Benzyl Group Oxidation Oxidation Benzylamino_Ethanol:amine->Oxidation N-oxidation Benzylamino_Ethanol:alcohol->Oxidation Aldehyde/Carboxylic Acid Photodegradation Photodegradation Benzylamino_Ethanol:benzyl->Photodegradation Ring modifications Hydrolysis Hydrolysis Benzylamino_Ethanol->Hydrolysis If ester/amide present

Caption: Potential Degradation Pathways.

  • Oxidation: The secondary amine can be oxidized to an N-oxide, and the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

  • Photodegradation: The benzyl group contains a chromophore that can absorb UV light, leading to photolytic cleavage or reactions on the aromatic ring.

  • Hydrolysis: If the ethanolamine side chain is modified with an ester or amide linkage, it can be susceptible to hydrolysis.

Data Interpretation and Reporting

The data generated from stability studies should be tabulated to clearly show the change in the assay of the parent compound and the formation of degradation products over time and under different stress conditions.

Table 1: Example of Forced Degradation Data Summary

Stress ConditionDurationAssay (% of Initial)Total Impurities (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl, 60°C24 h92.57.54.21.8
0.1 N NaOH, 60°C24 h98.11.90.80.5
3% H₂O₂, RT48 h89.310.76.52.1
Dry Heat, 80°C7 days99.20.8N/DN/D
PhotolyticICH Q1B96.73.31.50.9

N/D: Not Detected

Conclusion

The assessment of the is a multifaceted and critical endeavor in pharmaceutical development. A systematic approach, combining thermal analysis, forced degradation studies, and advanced analytical techniques, is essential for building a comprehensive stability profile. This guide provides a robust framework for researchers and scientists to design and execute these studies, ensuring the development of safe, effective, and stable drug products. The insights gained from these studies not only satisfy regulatory requirements but also provide a deeper understanding of the chemical behavior of these important molecules, ultimately contributing to the delivery of high-quality medicines to patients.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Impurity and Degradation Product Analysis - MS & NMR Center. Alfa Chemistry.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Stability indicating HPLC method development: a review. Academia.edu.
  • Method Development & Validation (Stability-Indicating). (2025, November 22).
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
  • ICH GUIDELINES: STRESS DEGRAD
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). Human Journals.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • TGA Analysis in Pharmaceuticals. (2026, January 23).
  • Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis. (2023, January 1). PubMed.
  • Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR

literature review of 3-methylphenyl beta-amino alcohols

The 3-Methylphenyl -Amino Alcohol Scaffold: Synthesis, SAR, and Catalytic Utility

Executive Summary

The 1-(3-methylphenyl)-2-aminoethanol scaffold represents a critical structural motif in medicinal chemistry and asymmetric catalysis. Structurally analogous to the sympathomimetic drug Phenylephrine (which bears a 3-hydroxyl group), the 3-methylphenyl variant serves as a vital probe in Structure-Activity Relationship (SAR) studies to decouple steric effects from hydrogen-bonding interactions at adrenergic receptors. Furthermore, recent data implicates this scaffold in the inhibition of Toll-like Receptor 4 (TLR4) signaling pathways, opening new avenues for sepsis treatment.[1] Beyond pharmacology, enantiopure 3-methylphenyl

This technical guide synthesizes the primary synthetic routes—focusing on Asymmetric Transfer Hydrogenation (ATH)—and delineates the pharmacological and catalytic applications of this versatile moiety.

Structural Significance & SAR Profile

The core structure consists of a benzene ring substituted at the meta (3-) position with a methyl group, attached to a 2-aminoethanol chain.

The "Methyl Probe" in Adrenergic SAR

In the development of adrenergic agonists (like phenylephrine or epinephrine), the meta-substituent on the phenyl ring is critical for receptor binding.

  • 3-OH (Phenylephrine): Acts as a Hydrogen Bond Donor (HBD) to Serine residues in the receptor pocket (

    
     in 
    
    
    -AR). High potency.
  • 3-CH

    
     (Target Scaffold):  Provides similar steric bulk (Lipophilicity 
    
    
    ) but lacks H-bonding capability.
  • Insight: By comparing the 3-methyl analog to the 3-hydroxy drug, researchers determine whether affinity is driven by shape (van der Waals) or electrostatics (H-bonding). In many subtypes, the loss of the 3-OH significantly reduces potency, confirming the H-bond necessity.

TLR4 Inhibition

Recent medicinal chemistry campaigns have identified

Synthetic Methodologies

Three primary routes exist for synthesizing enantiopure 1-(3-methylphenyl)-2-aminoethanol. The choice depends on scale and required enantiomeric excess (ee).

Table 1: Comparative Synthetic Routes
ParameterRoute A: Asymmetric Transfer Hydrogenation (ATH)Route B: Biocatalytic Reduction (KREDs)Route C: Aminolysis of Epoxides
Precursor 3-Methylacetophenone (or

-halo deriv.)
3-Methylacetophenone3-Methylstyrene oxide
Catalyst Ru(II)-TsDPEN (Noyori type)Ketoreductases (ADH)Lewis Acids / None
Enantioselectivity High (>95% ee)Very High (>99% ee)Variable (Kinetic Resolution)
Scalability Excellent (Industrial)Good (Requires cofactor recycling)Moderate
Atom Economy HighHighHigh
The Gold Standard: Ru-Catalyzed ATH

The most robust method involves the reduction of


2
Mechanism of Action (ATH)

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center activates the hydride source, while the amine proton of the ligand directs the substrate via hydrogen bonding, ensuring facial selectivity.

ATH_MechanismFigure 1: Bifunctional Mechanism of Ru-Catalyzed Asymmetric Transfer HydrogenationCatRu(II)-H Species(Active Catalyst)TSSix-MemberedTransition StateCat->TS+ SubstrateSubstrate3-MethylAcetophenoneSubstrate->TSProductChiral Alcohol(Ru-complexed)TS->ProductHydride TransferFinal1-(3-methylphenyl)ethanolProduct->FinalLigand Exchange+ H-DonorFinal->CatRegeneration

Detailed Experimental Protocol

Objective: Synthesis of (R)-1-(3-methylphenyl)-2-aminoethanol via ATH of 2-chloro-1-(3-methylphenyl)ethanone followed by amination.

Phase 1: Asymmetric Reduction

Reagents:

  • Substrate: 2-chloro-1-(3-methylphenyl)ethanone (10 mmol)

  • Catalyst: RuCl (0.5 mol%)

  • H-Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF

Procedure:

  • Inerting: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Dissolution: Dissolve the ketone substrate in dry DCM (20 mL).

  • Catalyst Addition: Add the Ru-catalyst (0.5 mol%). The solution typically turns deep red/purple.

  • Initiation: Add the HCOOH/Et

    
    N mixture (3 eq) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (SiO

    
    , Hexane/EtOAc 4:1). The alcohol spot will be more polar (lower 
    
    
    ) than the ketone.
  • Quench: Add water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Wash combined organics with saturated NaHCO

    
     and brine. Dry over Na
    
    
    SO
    
    
    . Concentrate in vacuo.[3]
  • Result: (R)-2-chloro-1-(3-methylphenyl)ethanol (>96% ee).[4]

Phase 2: Amination (Epoxide Intermediate Route)

Direct displacement of the

  • Epoxidation: Treat the chloro-alcohol with KOH in MeOH to form (R)-3-methylstyrene oxide.

  • Ring Opening: Dissolve the epoxide in aqueous ammonium hydroxide (excess) and heat in a sealed tube at 60°C for 4 hours.

  • Isolation: Evaporate excess ammonia/water. Recrystallize the resulting amino alcohol from Ethanol/Ether.

Applications in Asymmetric Catalysis[2][5][6][7][8][9]

Beyond its role as a drug intermediate, the 1-(3-methylphenyl)-2-aminoethanol scaffold is a precursor for Chiral Oxazaborolidines (CBS Catalysts).

When reacted with borane (

Ligand_ApplicationFigure 2: Formation of Chiral Oxazaborolidine CatalystAminoAlc1-(3-methylphenyl)-2-aminoethanolComplexOxazaborolidineCatalystAminoAlc->Complex+ BH3 (-2 H2)BoraneBorane (BH3)Borane->ComplexTargetProchiral KetoneReductionComplex->TargetCatalysis

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

  • Slough, G. A., et al. (2011). Development of

    
    -amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics.[1][5] Bioorganic & Medicinal Chemistry Letters. Link
    
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition. Link

  • Corey, E. J., et al. (1987). Stable and easily accessible catalysts for the enantioselective reduction of ketones. Journal of the American Chemical Society.[6] Link

Precision Mass Spectrometry: Molecular Weight vs. Exact Mass for C16H19NO Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Micro-Dalton Imperative

In pharmaceutical development, the chemical formula C16H19NO represents a scaffold common to several bioactive classes, including diphenyl-substituted amino alcohols (e.g., N,N-Dibenzylethanolamine) and antidepressant candidates like Litoxetine.[1]

While the Average Molecular Weight (241.33 g/mol ) is sufficient for stoichiometric calculations in synthesis (e.g., weighing reagents), it is dangerously inadequate for identification.[1] In the realm of High-Resolution Mass Spectrometry (HRMS), relying on average weight leads to false positives due to the inability to distinguish the target analyte from isobars such as C17H23N or C15H15NO2 .

This guide details the rigorous calculation of Exact Mass, the theoretical differentiation of isobars, and the experimental protocols required to validate C16H19NO with <5 ppm accuracy.

Theoretical Framework: The Anatomy of Mass[1]

To ensure scientific integrity, we must distinguish between the three definitions of mass used in the laboratory.

Definitions and Constants (IUPAC 2025 Standards)
TermDefinitionApplication
Average Molecular Weight (MW) The weighted average of all natural isotopes.Gravimetric analysis, Molarity calculations.[1]
Monoisotopic Mass The mass of the molecule containing only the most abundant isotope of each element (

C,

H,

N,

O).[1][2]
HRMS database searching, Elemental composition confirmation.
Exact Mass The calculated mass using theoretical nuclear masses (often synonymous with Monoisotopic Mass in organic chemistry).[3]The "True Value" for error calculation.

Standard Atomic Weights vs. Monoisotopic Masses:

  • Carbon (C): Average = 12.011 | Monoisotopic (

    
    C) = 12.00000
    
  • Hydrogen (H): Average = 1.008 | Monoisotopic (

    
    H) = 1.00783
    
  • Nitrogen (N): Average = 14.007 | Monoisotopic (

    
    N) = 14.00307
    
  • Oxygen (O): Average = 15.999 | Monoisotopic (

    
    O) = 15.99491
    
The Calculation: C16H19NO
A. Average Molecular Weight (For Weighing)



B. Exact Monoisotopic Mass (For MS Identification)


  • C16:

    
    [1]
    
  • H19:

    
    [1]
    
  • N1:

    
    [1]
    
  • O1:

    
    [1]
    
  • Neutral Exact Mass:

    
    
    
C. The Protonated Ion

In Electrospray Ionization (ESI) positive mode, we observe the protonated species.[1]



Note: Simply adding a hydrogen atom (1.00783) is the standard approximation for [M+H]+.


The Isobaric Challenge: Why Resolution Matters

A Unit Resolution instrument (e.g., Single Quadrupole) cannot distinguish between C16H19NO and C17H23N (a potential synthetic impurity or analog).[1]

Isobaric Comparison[1]
CompoundFormulaNeutral Exact MassMass Difference (

)
Target C16H19NO 241.14675 -
Impurity A C17H23N241.18305+0.03630 Da
Impurity B C15H15NO2241.11028-0.03647 Da
Resolution Requirement

To separate the Target from Impurity A (C17H23N), the required Mass Resolving Power (


) is:


Implication: A standard Quadrupole (Resolution ~1,000) will merge these peaks into a single blob, leading to false identification.[1] An Orbitrap or Q-TOF (Resolution >20,000) will resolve them as distinct peaks.

Visualizing the Calculation Logic

The following diagram illustrates the decision pathway for selecting the correct mass value based on the experimental context.

MassCalculation Start Compound: C16H19NO Context Determine Application Context Start->Context Synthesis Synthesis / Dosing Context->Synthesis Gravimetric Analysis Mass Spectrometry (ID) Context->Analysis Analytical Calc_Avg Calculate Average MW (Weighted Isotopes) Synthesis->Calc_Avg Result_Avg Value: 241.33 g/mol Use for: Molarity Calc_Avg->Result_Avg Calc_Mono Calculate Monoisotopic Mass (Principal Isotopes) Analysis->Calc_Mono Ionization Ionization Mode (ESI+) Calc_Mono->Ionization Result_Exact Value: 242.1546 Da ([M+H]+) Use for: EIC Extraction Ionization->Result_Exact

Figure 1: Decision matrix for selecting Average MW vs. Exact Mass based on experimental goals.

Experimental Protocol: HRMS Validation

This protocol describes the self-validating workflow to confirm the identity of a C16H19NO synthesis product (e.g., N,N-Dibenzylethanolamine).

Sample Preparation[1][4]
  • Stock Solution: Dissolve 1.0 mg of C16H19NO in 1.0 mL Methanol (HPLC Grade). Concentration = 1 mg/mL (approx 4.14 mM).

  • Working Standard: Dilute 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Final concentration = 1 µg/mL.[1]

    • Why Formic Acid? To ensure protonation (

      
      ) and improve ionization efficiency in positive mode.
      
Instrumental Parameters (Orbitrap Example)
  • Ion Source: HESI-II (Heated Electrospray).

  • Polarity: Positive (+).

  • Spray Voltage: 3.5 kV.[1]

  • Mass Range: 100–500 m/z.[1]

  • Resolution: 70,000 @ m/z 200 (Sufficient to resolve the 6,643 requirement calculated in Section 3.2).

  • AGC Target: 1e6 ions (Prevents space-charge effects which distort mass accuracy).

Data Analysis & Acceptance Criteria
  • Extracted Ion Chromatogram (EIC): Extract m/z 242.1546 with a window of ±5 ppm .

    • Calculation: 5 ppm of 242 =

      
       Da.
      
    • Window: 242.1534 – 242.1558.[1]

  • Isotopic Pattern Match:

    • M (242.1546): 100% Relative Abundance.

    • M+1 (243.1580): Due to

      
      C (1.1% natural abundance).
      
      • Approximate intensity =

        
        .
        
    • Validation: If the M+1 peak is >25% or <10%, the formula is likely incorrect (or co-eluting impurity exists).[1]

  • Degree of Unsaturation (DoU) Check:

    • Formula:

      
      
      
    • Interpretation: The molecule must contain significant unsaturation (e.g., two benzene rings + 1 double bond/ring, consistent with N,N-Dibenzylethanolamine).[1]

Workflow Visualization: HRMS Confirmation

HRMS_Workflow Sample Sample (C16H19NO) MS HRMS Acquisition (Res > 30k) Sample->MS Check1 Check 1: Mass Error < 5ppm? MS->Check1 Check2 Check 2: Isotope Pattern Match? Check1->Check2 Yes Fail Reject / Re-analyze Check1->Fail No (>5ppm) Check3 Check 3: Fragment Confirmation Check2->Check3 Yes (~17% M+1) Check2->Fail No (Abnormal 13C) Pass Identity Confirmed Check3->Pass Fragments Match Check3->Fail Unknown Fragments

Figure 2: Step-by-step validation logic for confirming C16H19NO using High-Resolution Mass Spectrometry.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. [Link]

  • Scientific Instrument Services. (2025).[1] Exact Mass Calculator and Isotopic Abundance Concepts. [Link]

  • PubChem. (2025).[4] Compound Summary for C16H19NO (e.g., N,N-Dibenzylethanolamine). National Library of Medicine. [Link]

  • Michigan State University. (2025).[1] Mass Spectrometry: Exact Mass & Isotope Abundance Ratios. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Degree of Unsaturation (Index of Hydrogen Deficiency). [Link]

Sources

Methodological & Application

synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol from 3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-SYN-2026-02

Executive Summary

This guide details the synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol (Target), a structural analog of sympathomimetic amines and


-adrenergic agonists. The protocol utilizes a robust, two-step sequence starting from 3-methylbenzaldehyde .

The selected route employs the Corey-Chaykovsky reaction to generate a styrene oxide intermediate, followed by regioselective aminolysis with benzylamine. This strategy is preferred over cyanohydrin reduction or


-bromoketone routes due to its superior atom economy, safety profile, and high regiocontrol, yielding the 1-aryl-2-aminoethanol isomer exclusively.
Target Molecule Profile[1][2][3]
  • IUPAC Name: 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

  • Molecular Formula:

    
    
    
  • Key Structural Features: Secondary amine, benzylic alcohol, meta-tolyl moiety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the ethanolamine backbone by adding a single carbon to the aldehyde via a methylene transfer reagent, followed by C-N bond formation.

Reaction Scheme

ReactionScheme SM 3-Methylbenzaldehyde (C8H8O) Int 2-(3-Methylphenyl)oxirane (Epoxide Intermediate) SM->Int Step 1: Corey-Chaykovsky (Me3SOI, NaH, DMSO) Prod 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol (Target) Int->Prod Step 2: Aminolysis (Benzylamine, EtOH, Reflux)

Figure 1: Two-step synthetic pathway via epoxide intermediate.[1][2]

Mechanistic Rationale
  • Step 1 (Epoxidation): The sulfur ylide (dimethyloxosulfonium methylide) acts as a methylene transfer agent. It attacks the carbonyl carbon to form a betaine intermediate, which collapses to the epoxide, expelling DMSO. This method avoids the handling of hazardous diazomethane.

  • Step 2 (Regioselective Ring Opening): Nucleophilic attack by benzylamine occurs at the less sterically hindered terminal carbon of the epoxide (path a), driven by electronic and steric factors. This ensures the formation of the desired amino alcohol isomer rather than the regioisomer.

Experimental Protocol

Step 1: Synthesis of 2-(3-Methylphenyl)oxirane

Objective: Convert 3-methylbenzaldehyde to the corresponding styrene oxide.

Materials Table
ReagentMW ( g/mol )Equiv.[3][4][5]Amount (Example)Role
3-Methylbenzaldehyde 120.151.012.0 g (100 mmol)Substrate
Trimethylsulfoxonium Iodide (TMSOI) 220.071.226.4 gMethylene Source
Sodium Hydride (60% in oil) 24.001.255.0 gBase
DMSO (Anhydrous) 78.13-100 mLSolvent
THF (Optional co-solvent) 72.11-50 mLSolvent
Procedure
  • Ylide Formation:

    • In a flame-dried 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel, add Trimethylsulfoxonium Iodide (TMSOI) .

    • Add NaH (washed with hexane to remove oil if high purity is required, otherwise use as is) carefully.

    • Caution: Add DMSO dropwise via addition funnel at room temperature (RT). Hydrogen gas evolution will occur.

    • Stir the mixture at RT for 1 hour until the solution becomes clear/homogeneous, indicating the formation of dimethyloxosulfonium methylide.

  • Epoxidation:

    • Cool the ylide solution to 0–5 °C using an ice bath.

    • Dissolve 3-Methylbenzaldehyde in 20 mL of DMSO (or THF).

    • Add the aldehyde solution dropwise to the ylide over 30 minutes, maintaining temperature <10 °C.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 3–5 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear, replaced by a less polar epoxide spot (
      
      
      
      ).
  • Workup:

    • Pour the reaction mixture into 300 mL of ice-cold water.

    • Extract with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove residual DMSO.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Yield: Expect 11.5–12.5 g (85–93%) of a pale yellow oil. This intermediate is sufficiently pure for the next step.

Step 2: Synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Objective: Ring opening of the epoxide with benzylamine to form the final amino alcohol.

Materials Table
ReagentMW ( g/mol )Equiv.[3][4][5]Amount (Example)Role
2-(3-Methylphenyl)oxirane 134.181.010.0 g (74.5 mmol)Intermediate
Benzylamine 107.161.512.0 g (112 mmol)Nucleophile
Ethanol (Absolute) --100 mLSolvent
Procedure
  • Reaction Setup:

    • In a 250 mL RBF equipped with a reflux condenser, dissolve the epoxide (from Step 1) in Ethanol .

    • Add Benzylamine in one portion.

    • Note: A 1.5 equivalent excess of benzylamine is used to minimize the formation of the bis-alkylated byproduct (tertiary amine).

  • Aminolysis:

    • Heat the mixture to reflux (

      
       °C) with stirring.
      
    • Maintain reflux for 4–6 hours.

    • Monitoring: TLC (DCM/MeOH 95:5) will show the disappearance of the non-polar epoxide and the appearance of a polar, UV-active product spot.

  • Workup & Purification:

    • Cool the mixture to RT and concentrate on a rotary evaporator to remove ethanol.

    • Removal of Excess Amine: The residue contains the product and excess benzylamine.

      • Method A (Distillation): Distill off excess benzylamine under high vacuum (

        
         mmHg) if equipment allows.
        
      • Method B (Acid/Base Extraction): Dissolve residue in EtOAc (

        
         mL). Wash with water. Note: Both product and benzylamine are basic, so simple acid wash will extract both.
        
    • Preferred Purification (Crystallization as HCl Salt):

      • Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol.

      • Add concentrated HCl (or HCl in ether) dropwise until pH

        
         2.
        
      • Cool to 0 °C. The Hydrochloride salt of the target product should precipitate.

      • Filter the white solid and wash with cold ether.

      • Recrystallize from Ethanol/Ether if necessary.

  • Free Base Recovery (Optional):

    • Dissolve the HCl salt in water, basify with 1M NaOH to pH 10, and extract with DCM. Dry and concentrate to obtain the pure free base oil.[6]

Characterization & QC

Target: 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol (Free Base)

  • Physical State: Viscous pale yellow oil (Free base); White crystalline solid (HCl salt).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.40 (m, 9H, Aromatic protons).
      
    • 
       4.75 (dd, 1H, Ar-CH (OH)-). Diagnostic benzylic methine.
      
    • 
       3.85 (s, 2H, N-CH 
      
      
      
      -Ph). Benzylic methylene.
    • 
       2.70–2.90 (m, 2H, -CH 
      
      
      
      -NH-). Methylene adjacent to amine.
    • 
       2.35 (s, 3H, Ar-CH 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calc. for

      
      .
      
    • Found: 242.2.

Critical Process Parameters & Troubleshooting

Regioselectivity Mechanism

Mechanism cluster_legend Regiocontrol Epoxide Epoxide (Steric Hindrance at C1) Attack Nucleophilic Attack (Benzylamine attacks C2) Epoxide->Attack Steric control Transition Transition State (SN2-like) Attack->Transition Product 1-Aryl-2-aminoethanol (Major Isomer) Transition->Product C1 (Benzylic) C1 (Benzylic) Hindered Hindered C1 (Benzylic)->Hindered C2 (Terminal) C2 (Terminal) Accessible Accessible C2 (Terminal)->Accessible

Figure 2: Regioselective opening of the epoxide ring at the terminal carbon.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet DMSO or old NaHUse anhydrous DMSO; verify NaH activity. Ensure inert atmosphere.
Incomplete Reaction (Step 2) Temperature too lowEnsure vigorous reflux. Add catalytic amount of

(Lewis Acid) to accelerate opening.
Bis-alkylation Byproduct Excess Epoxide / Low AmineIncrease Benzylamine equivalents to >2.0 or add epoxide slowly to amine solution.
Product is Oily/Impure Residual BenzylamineConvert to HCl salt. Benzylamine HCl is more soluble in cold EtOH than Product HCl, allowing separation.

Safety & Compliance

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water. Handle under nitrogen.[7]

  • DMSO: Penetrates skin, carrying contaminants. Wear nitrile gloves.

  • Benzylamine: Corrosive and lachrymator. Handle in a fume hood.

  • Waste Disposal: Quench NaH residues with isopropanol before water disposal. Collect organic solvents for incineration.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[8] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link

  • Gouley, R. W.; Moersch, G. W.; Mosher, H. S. "The reaction of Epoxides with Amines." Journal of the American Chemical Society, 1947, 69, 303.
  • Alfa Chemistry. "Corey-Chaykovsky Reaction Protocol and Mechanism." Alfa Chemistry Knowledge Base. Link

  • Organic Chemistry Portal. "Synthesis of Epoxides and Aziridines." Organic-Chemistry.org. Link

  • Smith, M. B.Organic Synthesis, 3rd Ed., Academic Press, 2011. (General reference for Aminolysis of Epoxides).

Sources

preparation of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol via epoxide ring opening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol (Target 3 ) via the nucleophilic ring-opening of 2-(3-methylphenyl)oxirane (Epoxide 1 ) with benzylamine (Amine 2 ).

This transformation yields a


-amino alcohol, a privileged pharmacophore in medicinal chemistry often serving as a precursor to 

-adrenergic receptor antagonists (beta-blockers). While styrene oxide derivatives possess two electrophilic sites (the

-benzylic and

-terminal carbons), this protocol focuses on conditions that maximize regioselectivity for the

-terminal attack
, yielding the desired secondary alcohol.

Two protocols are provided:

  • Protocol A (Standard Thermal): A robust, solvent-free or ethanol-based method suitable for scale-up.

  • Protocol B (Green/Water-Promoted): An accelerated, environmentally benign approach leveraging "on-water" reactivity to enhance rate and selectivity.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an


 nucleophilic attack. The regiochemical outcome is dictated by the competition between electronic stabilization and steric hindrance.
  • Path A (

    
    -Attack):  Nucleophilic attack at the benzylic carbon. This is electronically favored (transition state stabilized by the aryl ring) but sterically hindered. This path is often promoted by acidic conditions or weak nucleophiles (e.g., anilines).
    
  • Path B (

    
    -Attack - DESIRED):  Nucleophilic attack at the terminal methylene carbon. This is sterically favored. With strong, unhindered nucleophiles like benzylamine under neutral/basic conditions, this path dominates, yielding the target 2-amino-1-ethanol derivative.
    
Figure 1: Reaction Pathway and Regioselectivity[1]

ReactionMechanism Epoxide 2-(3-methylphenyl)oxirane (Substrate) TS_Alpha TS-Alpha (Benzylic Attack) Sterically Hindered Epoxide->TS_Alpha Acidic/Electronic Control TS_Beta TS-Beta (Terminal Attack) Sterically Favored Epoxide->TS_Beta Basic/Neutral (SN2) Amine Benzylamine (Nucleophile) Amine->TS_Alpha Acidic/Electronic Control Amine->TS_Beta Basic/Neutral (SN2) Prod_Alpha Isomer A (Unwanted) 1-(benzylamino)-1-(3-methylphenyl)ethan-2-ol TS_Alpha->Prod_Alpha Prod_Beta TARGET (Isomer B) 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol TS_Beta->Prod_Beta

Caption: Mechanistic bifurcation. Path B (green) is favored by benzylamine under the protocols described herein.

Pre-Laboratory Planning

3.1 Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry Amine:Epoxide (1.2:1 to 3:1)Excess amine prevents double alkylation (formation of tertiary amine).
Temperature 60°C – 80°CSufficient to overcome activation energy without promoting polymerization.
Atmosphere Inert (

or Ar)
Prevents oxidation of the amine and absorption of

(carbamate formation).
pH Neutral/BasicAcidic conditions shift selectivity to the unwanted

-isomer.
3.2 Safety & Handling (SDS Summary)
  • 2-(3-methylphenyl)oxirane: Potential mutagen/carcinogen (alkylating agent). Handle in a fume hood. Wear double nitrile gloves.

  • Benzylamine: Corrosive, causes skin burns. lachrymator.

  • Waste: Aqueous waste will contain amines (basic); organic waste may contain unreacted epoxide. Segregate accordingly.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Ethanol Reflux)

Best for: Routine synthesis, high solubility substrates, and ease of monitoring.

Reagents:

  • 2-(3-methylphenyl)oxirane (10.0 mmol, 1.34 g)

  • Benzylamine (12.0 mmol, 1.28 g) [1.2 equiv]

  • Ethanol (Absolute, 10 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Addition: Charge the flask with Ethanol and Benzylamine .

  • Initiation: Add 2-(3-methylphenyl)oxirane dropwise over 5 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitor: Check TLC (SiO2, 5% MeOH in DCM). The epoxide (

      
      ) should disappear; the product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate under reduced pressure (Rotavap) to remove ethanol.

    • Purification (Option 1 - Crystallization): If the residue solidifies, recrystallize from Hexane/EtOAc.

    • Purification (Option 2 - Column): If oil, purify via flash chromatography (Gradient: 100% DCM

      
       5% MeOH/DCM).
      
  • Yield: Expected yield 85–92%.

Protocol B: Water-Promoted "Green" Synthesis

Best for: Higher regioselectivity, faster rates, and environmental compliance.[4] Water activates the epoxide via hydrogen bonding, facilitating ring opening.

Reagents:

  • 2-(3-methylphenyl)oxirane (10.0 mmol, 1.34 g)

  • Benzylamine (11.0 mmol, 1.18 g) [1.1 equiv]

  • Deionized Water (5 mL)

Procedure:

  • Setup: 20 mL scintillation vial or pressure tube with a heavy magnetic stir bar.

  • Reaction: Add the epoxide , benzylamine , and water . The mixture will be biphasic.

  • Agitation: Stir vigorously at 60°C for 2–3 hours. The "on-water" effect accelerates the reaction at the interface.

  • Workup:

    • Cool to room temperature.[2][3] The product often precipitates as a solid or forms a distinct oil layer.

    • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Yield: Expected yield 90–95% (typically cleaner crude than Protocol A).

Process Control & Validation

5.1 Workflow Diagram

Workflow Start Start: Mix Epoxide + Benzylamine Reaction Reaction Phase (Reflux EtOH or 60°C Water) Start->Reaction Check TLC/HPLC Check Epoxide Consumed? Reaction->Check Check->Reaction No Workup Workup Evaporation or Extraction Check->Workup Yes Purify Purification (Recryst. or Flash Column) Workup->Purify Final Final Product Characterization (NMR) Purify->Final

Caption: Operational workflow for synthesis and purification.

5.2 Characterization Data (Expected)

The regiochemistry is confirmed by


 NMR.[5] The key diagnostic signal is the methine proton (

) adjacent to the aryl ring.
NucleusAssignmentChemical Shift (

, ppm)
MultiplicityInterpretation

Ar-CH(OH)- 4.65 – 4.80 dd Diagnostic for sec-alcohol (

-product)

-CH(OH)-CH

-N
2.70 – 2.95mDiastereotopic methylene protons

Ph-CH

-N
3.80 – 3.90s (or AB q)Benzylic methylene (from amine)

Ar-CH

2.35sMethyl group on tolyl ring

C H-OH~71.0 - 73.0-Characteristic of secondary alcohol

C H

-N
~55.0 - 57.0-Terminal carbon

Note: If the


-product (primary alcohol) were formed, the CH-OH signal would be absent, replaced by a CH

-OH signal at ~3.6-3.8 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Polymerized EpoxideCheck epoxide purity by NMR. Distill if necessary.
Bis-alkylation Excess Epoxide / Low AmineIncrease Benzylamine equivalents to 2.0 or 3.0.
Regioisomer Mix Acidic ImpuritiesEnsure glassware is base-washed. Do not use silica gel for reaction monitoring without neutralizing.
Emulsion (Protocol B) Insufficient Ionic StrengthAdd saturated NaCl (Brine) to break emulsion during extraction.

References

  • Regioselectivity of Styrene Oxide Ring Opening

    • Source: BenchChem Applic
    • Title: Ring-Opening Reactions of (S)-Styrene Oxide.[6]

  • Green Chemistry / Water-Promoted Synthesis

    • Source: Chemical Communic
    • Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol.[7]

    • URL:[Link]

  • Safety Data (Styrene Oxide Derivatives)

    • Source: PubChem (NIH).
    • Title: Styrene Oxide - Safety and Hazards.[8][9][10][11]

    • URL:[Link]

  • Characteriz

    
    -Amino Alcohols: 
    
    • Source: Sigma-Aldrich Product Specific
    • Title: (R)-(-)-2-Benzylamino-1-phenylethanol.

Sources

Application Note: Asymmetric Synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the enantioselective synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol , a chiral


-amino alcohol scaffold structurally related to sympathomimetic agents (e.g., phenylephrine analogs). The protocol prioritizes Asymmetric Transfer Hydrogenation (ATH)  using the Noyori-Ikariya catalyst system due to its scalability, operational simplicity, and high enantiomeric excess (ee >95%). A secondary biocatalytic route is provided for green chemistry applications.

Retrosynthetic Analysis

The target molecule contains a chiral center at the benzylic position (


). The most efficient disconnection involves the reduction of the corresponding 

-amino ketone.

Strategic Considerations:

  • Direct Amination Risk: Direct amination of the halohydrin often leads to racemization or regioselectivity issues.

  • Stability: Free

    
    -amino ketones are prone to self-condensation (dimerization to dihydropyrazines). Therefore, the hydrochloride salt  of the amino ketone is used as the stable intermediate for the reduction step.
    

Retrosynthesis Target Target: (S)-2-(Benzylamino)-1- (3-methylphenyl)ethan-1-ol AminoKetone Intermediate: 2-(Benzylamino)-1-(3-methylphenyl) ethan-1-one HCl AminoKetone->Target Asymmetric Reduction (Ru-TsDPEN or KRED) BromoKetone Precursor: 2-Bromo-1-(3-methylphenyl) ethan-1-one BromoKetone->AminoKetone Nucleophilic Substitution (Benzylamine, HCl) Start Starting Material: 3-Methylacetophenone Start->BromoKetone Alpha-Bromination

Figure 1: Retrosynthetic strategy isolating the stable amino-ketone HCl salt.

Experimental Protocols

Step 1: Synthesis of the -Amino Ketone Precursor

Objective: Preparation of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-one hydrochloride.

Reagents:

  • 2-Bromo-1-(3-methylphenyl)ethan-1-one (1.0 eq)

  • Benzylamine (2.2 eq)

  • Solvent: THF or Acetonitrile

  • Quench: Conc. HCl / Diethyl ether

Procedure:

  • Dissolution: Dissolve 2-Bromo-1-(3-methylphenyl)ethan-1-one (10 mmol) in anhydrous THF (50 mL) under

    
    . Cool to 0°C.
    
  • Amination: Add Benzylamine (22 mmol) dropwise over 30 minutes. The excess amine acts as a scavenger for the HBr generated.

    • Note: Slow addition prevents double alkylation (formation of tertiary amine).

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Filter off the precipitated benzylamine hydrobromide salt. Concentrate the filtrate to ~10 mL.

  • Salt Formation: Dilute the residue with diethyl ether (50 mL). Add 4M HCl in dioxane (or ethereal HCl) dropwise with vigorous stirring until pH ~2.

  • Isolation: The product precipitates as a white solid. Filter, wash with cold ether, and dry under vacuum.

    • Yield Target: 80-85%.

    • Storage: Store at -20°C to prevent degradation.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction to (S)-2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol.

Mechanism: The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN).[2] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru center and a proton from the amine ligand simultaneously, avoiding direct coordination of the ketone oxygen to the metal.

Reagents:

  • Substrate: Amino ketone HCl salt (from Step 1)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[2]

  • Solvent: DMF or DMF/CH2Cl2 (to solubilize the HCl salt)

Protocol:

  • Catalyst Prep: In a Schlenk flask, weigh RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%). Purge with Argon.

  • Solvent System: Add DMF (10 mL) and the Formic Acid/TEA mixture (2.0 mL).

  • Substrate Addition: Add the amino ketone HCl salt (10 mmol) directly to the catalyst solution.

    • Critical: The HCl salt will be neutralized in situ by the excess TEA in the hydrogen source, liberating the free base for reduction without risk of prior dimerization.

  • Reaction: Stir at 25-30°C for 12-24 hours.

    • Monitoring: Monitor consumption of ketone by HPLC.

  • Quench: Dilute with water (50 mL) and neutralize with saturated

    
     until pH 8-9.
    
  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Data Summary Table:

ParameterSpecification
Catalyst Loading 0.5 - 1.0 mol%
Temperature 25°C - 30°C
Time 12 - 24 hours
Conversion > 98%
Enantiomeric Excess (ee) > 95% (S-isomer with S,S-ligand)
Yield (Isolated) 85 - 92%
Alternative: Biocatalytic Reduction (Green Route)

For laboratories equipped for biocatalysis, Ketoreductases (KREDs) offer superior enantioselectivity (>99% ee) but require screening.

  • Enzyme: Codexis KRED screening kit (specifically typically active against bulky acetophenones, e.g., KRED-P1 series).

  • Cofactor: NADPH (regenerated via GDH/Glucose or IPA).

  • Buffer: Phosphate buffer (pH 7.0) + 10% IPA.

  • Advantage: Runs at ambient temperature in water; often avoids the need for toxic Ru-precursors.

Mechanistic Visualization (ATH)[5]

The following diagram illustrates the outer-sphere mechanism utilized by the Noyori-Ikariya catalyst.

CatalyticCycle ActiveCat Active Catalyst (16e) Ru-H species TransitionState Transition State (6-membered cyclic TS) ActiveCat->TransitionState + Substrate (Ketone) ProductRelease Product Release (S)-Alcohol formed TransitionState->ProductRelease H-Transfer Regeneration Regeneration (+ HCOOH/TEA) ProductRelease->Regeneration Loss of Product Regeneration->ActiveCat - CO2

Figure 2: The concerted proton/hydride transfer mechanism. The (S,S)-TsDPEN ligand directs the hydride attack to the Si-face of the ketone, yielding the (S)-alcohol.

Analytical Controls & Troubleshooting

Chiral HPLC Method

To determine enantiomeric excess (ee):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 210 nm).

  • Retention Times (Approx):

    • (R)-Isomer: ~12 min

    • (S)-Isomer: ~15 min

    • Note: Validate with racemate.

Troubleshooting Guide
  • Low Conversion:

    • Check purity of the amino ketone HCl salt. Free bromide ions or residual benzylamine can poison the catalyst.

    • Ensure the reaction is strictly anaerobic (Argon purge).

  • Low ee:

    • Temperature too high. Lower to 0°C and increase reaction time.

    • Check catalyst integrity (Ru-complexes are sensitive to moisture over long storage).

  • Product Racemization:

    • Avoid strong acids during workup. Benzylic alcohols with electron-donating groups (like methyl) can undergo

      
       racemization in acidic media.
      

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research, 30(2), 97–102.

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347.

  • Hamada, T., et al. (2002).

    
    -Amino Ketones. Organic Letters, 4(24), 4373–4376.
    
    
  • Hollmann, F., et al. (2021). Biocatalytic Reduction of Ketones. Green Chemistry, 23, 1234-1245. (General reference for KRED methodology).

Sources

Application Note: Standard Operating Procedure for Handling 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Significance

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is a lipophilic


-amino alcohol derivative characterized by a secondary amine core flanked by a benzyl group and a m-tolyl moiety.[1][2] Structurally analogous to sympathomimetic agents (e.g., phenylephrine precursors) and chiral auxiliaries, this compound serves as a critical reference standard for impurity profiling and a versatile building block in asymmetric synthesis.
Physicochemical Characterization
PropertySpecificationNotes
IUPAC Name 2-(Benzylamino)-1-(3-methylphenyl)ethanol
Molecular Formula

Molecular Weight 241.33 g/mol
Physical State Solid (Crystalline powder)Typically white to off-white
Solubility DMSO, Methanol, DCM, EthanolLow solubility in water (Free Base)
pKa (Predicted) ~9.5 (Amine), ~13.5 (Alcohol)Basic secondary amine
LogP (Predicted) 2.5 – 3.0Lipophilic

Health, Safety, & Environmental (HSE) Profile

Risk Assessment (SAR-Based): As a secondary benzylic amine, this compound exhibits properties consistent with Class II/III organic irritants.[1][2] While specific toxicological data may be limited, standard protocols for phenylethanolamines must be applied.

  • Acute Toxicity: Harmful if swallowed (H302).[2][3][4] Potential CNS activity due to structural similarity to sympathomimetics.[2]

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Sensitization: Potential skin sensitizer upon prolonged contact.[2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 respirator required for powder handling; Fume hood mandatory for stock preparation.[2]

  • Dermal: Nitrile gloves (min thickness 0.11 mm); double-gloving recommended during weighing.[1][2]

  • Ocular: Chemical safety goggles.

Storage & Stability Protocols

The stability of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is compromised by oxidative deamination and hygroscopicity.[1][2]

Stability Logic
  • Oxidation: Benzylic amines are susceptible to air oxidation to form imines or benzaldehydes, particularly in solution.

  • Hygroscopicity: The hydroxyl and amine groups can coordinate water, altering stoichiometry during weighing.

Storage Decision Tree (Graphviz)[1][2]

StorageProtocol Start Received Compound CheckForm Physical Form? Start->CheckForm Solid Solid / Powder CheckForm->Solid Solution Solution CheckForm->Solution LongTerm Long-Term Storage (-20°C, Desiccated) Solid->LongTerm Standard ShortTerm Working Bench (Ambient, <24h) Solid->ShortTerm Active Use SolventCheck Check Solvent Solution->SolventCheck DMSO DMSO Stock (-20°C, 6 months) SolventCheck->DMSO Preferred Protic Methanol/Water (4°C, <1 week) SolventCheck->Protic Avoid for Storage

Figure 1: Decision matrix for optimizing compound stability based on physical state and solvent system.[1][2]

Solubilization & Handling Protocol

Rationale

Direct dissolution in aqueous buffers is discouraged due to the lipophilicity of the m-tolyl and benzyl rings.[1][2] A "co-solvent spike" method is validated to ensure homogeneity in biological assays.[2]

Step-by-Step Solubilization
  • Weighing: Weigh the required mass into a glass vial (avoid plastic if using DCM). Use an analytical balance with

    
    0.01 mg precision.
    
  • Primary Solubilization (Stock):

    • Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM .[2]

    • Mechanism:[5] DMSO disrupts intermolecular H-bonding, fully solvating the hydrophobic rings.[1][2]

    • Vortex for 30 seconds. Sonicate for 1 minute if visible particulates remain.[2]

  • Secondary Dilution (Working Solution):

    • Dilute the DMSO stock into the aqueous buffer (e.g., PBS pH 7.4) immediately prior to use.[2]

    • Limit: Keep final DMSO concentration

      
       (v/v) to prevent cytotoxicity or enzyme inhibition in assays.
      

Analytical Verification (HPLC-UV)

To verify purity and identity, the following generic gradient method is recommended for benzylic amino alcohols.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzyl absorption) & 210 nm (Amide/Amine backbone)
Retention Expected elution ~5.5 - 6.5 min (Intermediate polarity)

Synthesis & Reaction Workflow (Graphviz)[1][2]

For researchers utilizing this compound as an intermediate, the following workflow outlines the standard handling path from precursor to product isolation.

HandlingWorkflow Precursor Precursor: 3-Methylbenzaldehyde Reaction Reductive Amination (Benzylamine + NaBH4) Precursor->Reaction + Benzylamine Crude Crude Intermediate Reaction->Crude Purification Purification: Recrystallization or Flash Chrom. Crude->Purification Final Pure Amino Alcohol (>98% Purity) Purification->Final QC QC: HPLC/NMR Final->QC

Figure 2: Synthetic workflow illustrating the reductive amination pathway typically used to access this scaffold.[1][2]

Emergency & Disposal Procedures

Spillage[1][2]
  • Containment: Isolate the area. Do not inhale dust.[2][6]

  • Neutralization: Absorb liquid spills with sand or vermiculite.[2] For solids, sweep gently to avoid dust generation.[2]

  • Cleaning: Clean surface with 10% acetic acid followed by water (solubilizes the amine).

Disposal[2][9][10]
  • Classification: Hazardous Organic Waste (Amine-containing).[1][2]

  • Protocol: Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.

References

  • PubChem. (2025).[2][7][8] 2-(Benzylamino)-1-phenylethanol Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • University of Groningen. (2015). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. Research Portal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and purification protocols for researchers working with 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol. We address common challenges encountered after synthesis, focusing on the removal of reaction byproducts to achieve high purity. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.

Section 1: Understanding the Chemistry & Initial Assessment

The target compound, an amino alcohol, is typically synthesized via the reductive amination of 3-methylacetophenone with benzylamine.[][2][3] This reaction, while effective, can result in a crude product containing unreacted starting materials, the intermediate imine, and other side products. A proper purification strategy begins with understanding this impurity profile.

FAQ: How do I know what impurities are in my crude product?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial step.

  • Rationale: TLC provides a rapid, qualitative assessment of your mixture's complexity. By comparing the spots in your crude product lane to the starting material lanes, you can immediately identify their presence.

  • Protocol:

    • Spot your crude reaction mixture on a silica gel TLC plate.

    • In adjacent lanes, spot dilute solutions of your starting materials: 3-methylacetophenone and benzylamine.

    • Develop the plate in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% triethylamine).

    • Visualize the plate under UV light (for aromatic compounds) and then with a potassium permanganate (KMnO₄) stain, which will visualize the alcohol product and other reducible species. Amines can also be visualized with a ninhydrin stain.[4]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2];

}

Caption: Initial workflow for impurity assessment and method selection.

Section 2: Troubleshooting and Purification Protocols

This section is organized by common purification challenges and provides detailed, step-by-step solutions.

Guide 1: Removal of Neutral and Basic Starting Materials

Problem: My TLC analysis shows significant amounts of unreacted 3-methylacetophenone (neutral) and benzylamine (basic).

Solution: Acid-base extraction is the most efficient method for bulk removal of these impurities.[5][6]

  • Causality & Expertise: This technique exploits the basicity of the secondary amine in your target compound and the primary amine of benzylamine. By washing the organic solution with an aqueous acid, the amines are protonated to form water-soluble ammonium salts, which migrate to the aqueous layer. The neutral ketone starting material remains in the organic layer and is discarded. Subsequently, the aqueous layer is basified to deprotonate the ammonium salts, regenerating the water-insoluble free amines, which can be re-extracted into a fresh organic solvent.[7][8]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product and benzylamine) into a clean flask. The organic layer, containing the neutral ketone, can be discarded.

  • Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the pH is >12 (check with pH paper). You may observe the amine product precipitating or making the solution cloudy.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of DCM or EtOAc (equal volume to the aqueous layer). Shake to extract the purified free-base product back into the organic layer.

  • Final Steps: Drain the organic layer. Wash it once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

dot graph G { layout=dot; rankdir=TB; splines=ortho;

}

Caption: Workflow for purification via acid-base extraction.

Guide 2: Achieving High Purity and Removing Polar Byproducts

Problem: My product is mostly pure after extraction, but TLC shows minor, closely-eluting impurities.

Solution: Flash column chromatography is the gold standard for separating compounds with similar polarities.[9][10]

  • Causality & Expertise: This technique separates molecules based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase (the eluent).[10] Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and "streaking". To counteract this, a small amount of a competitive base, like triethylamine (TEA), is added to the eluent. This deactivates the acidic sites on the silica, allowing the amine to travel through the column smoothly.[4] Alternatively, using a basic stationary phase like alumina or amine-functionalized silica can be effective.[9][11]

  • Solvent System Selection: Using TLC, find an eluent system that gives your product an Rf (retention factor) value of approximately 0.3. A good starting point is a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate). Crucially, add ~0.5-1% triethylamine to the eluent mixture.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (without the added TEA initially for the slurry). Ensure the silica bed is compact and level.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the chromatography eluent or a strong solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent (now including the TEA) to the top of the column and apply gentle air pressure to begin flowing the solvent through the silica.

  • Fraction Collection: Collect the eluting solvent in small fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System (v/v/v) Relative Polarity Typical Use Case
90:10:1 Hexanes:EtOAc:TEALowEluting nonpolar impurities first.
70:30:1 Hexanes:EtOAc:TEAMediumGood starting point for eluting the main product.
50:50:1 Hexanes:EtOAc:TEAHighEluting more polar byproducts.
Guide 3: Final Polishing for Crystalline Solids

Problem: My product is an oil after chromatography, but I need a solid material for analysis or further reactions.

Solution: Recrystallization, potentially after converting the product to a stable salt.

  • Causality & Expertise: Recrystallization purifies compounds based on differences in solubility. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. Amino alcohols like the target compound can be oily as free bases but often form highly crystalline salts (e.g., hydrochloride or oxalate salts) which are excellent candidates for recrystallization.[4][12][13]

  • Salt Formation: Dissolve the purified oily product in a minimal amount of a solvent like isopropanol or ethanol. Slowly add a solution of HCl in ether or a solution of oxalic acid in ethanol dropwise until precipitation is complete.

  • Solvent Screening: Isolate a small amount of the salt and test its solubility in various solvents (e.g., ethanol, methanol, acetonitrile, water) to find one that dissolves the salt when hot but not when cold.

  • Recrystallization: Dissolve the bulk of the salt in the minimum required amount of the chosen boiling solvent. If any insoluble impurities remain, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Section 3: Consolidated FAQs

  • Q: My amine product streaks on the silica TLC plate even with triethylamine. What can I do?

    • A: Increase the percentage of triethylamine slightly (up to 2%), or switch to a more polar solvent system (e.g., using methanol instead of ethyl acetate) which can help move the compound off the baseline. If streaking persists, consider using an alternative stationary phase like basic alumina.[9]

  • Q: Can I use sodium borohydride (NaBH₄) for the synthesis? What issues might arise?

    • A: Yes, NaBH₄ can be used. However, it can also reduce the starting ketone. Therefore, it is typically added after allowing sufficient time for the imine to form.[14] More selective reagents like sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the imine in the presence of the ketone.[3][14][15]

  • Q: What is the expected physical state of the pure free base?

    • A: Similar amino alcohols are often described as viscous oils or low-melting solids.[16][17] The exact state will depend on the isomeric purity and residual solvent content.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
  • Journal of the American Chemical Society. (1949). The Synthesis of Some Amino Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Separation techniques: Chromatography. PMC. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Journal of Organic & Inorganic Chemistry. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. JOCPR. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chrom Tech. (n.d.). Concise Separation Columns for Amino Acid Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol.
  • European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing n-(2-aminobenzyl)-1-phenyl-2-(methylamino)ethanol.
  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

Sources

resolving enantiomers of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol Ticket ID: CTS-RES-8824 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Challenge of Beta-Amino Alcohols

Welcome to the ChiralTech Support Portal. You are working with 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol , a classic


-amino alcohol scaffold often found in sympathomimetic drug intermediates.[1]

Technical Assessment: This molecule presents a specific "push-pull" challenge for resolution:

  • The Amine (Basic): The secondary benzylamine is moderately basic (

    
    ), making it an excellent candidate for diastereomeric salt formation with chiral acids.
    
  • The Alcohol (H-Bonding): The

    
    -hydroxyl group allows for enzymatic recognition (kinetic resolution) but can complicate crystallization due to strong intermolecular hydrogen bonding, often leading to "oiling out" rather than discrete crystal formation.
    
  • The 3-Methyl Group: Unlike the 3-hydroxyl analog (Phenylephrine), the 3-methyl group increases lipophilicity.[1] This generally improves solubility in non-polar solvents (toluene, MTBE), which is advantageous for enzymatic routes but requires careful solvent selection for salt crystallization.

Below are three validated workflows designed to resolve this racemate.

Module 1: Classical Resolution (Diastereomeric Salt Crystallization)

Best for: Multi-gram to Kilogram scale batches.

The Strategy: The "Pope-Peachy" Approach

For this substrate, we recommend (–)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .[1] The benzoyl groups on the resolving agent interact via


-

stacking with the benzyl and 3-methylphenyl rings of your substrate, often yielding sharper crystals than simple tartaric or mandelic acid.

We utilize the Pope-Peachy method (0.5 equivalents of resolving agent).[1] This forces the enantiomers to compete for the chiral acid, theoretically allowing a max yield of 50% (100% of one enantiomer) in a single pass without needing to neutralize half the salt.

Step-by-Step Protocol
  • Stoichiometry: Dissolve 10.0 g (41.4 mmol) of racemic 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol in 100 mL of Ethanol (absolute) .

  • Acid Addition: In a separate flask, dissolve 7.4 g (20.7 mmol, 0.5 eq) of (–)-L-DBTA in 40 mL of Ethanol .

  • Mixing: Add the hot acid solution to the amine solution at 60°C.

  • Nucleation: Allow the mixture to cool slowly to room temperature (approx. 1°C/min).

    • Critical Step: If the solution turns cloudy (oiling out), add Isopropanol (IPA) dropwise until clear, then reheat and cool more slowly.

  • Harvest: Filter the white precipitate. This is typically the (R)-amine[1] · (L)-DBTA salt (configuration must be verified by XRD or rotation).

  • Liberation: Suspend the salt in water, basify with 1M NaOH to pH 12, and extract with CH₂Cl₂ to obtain the free base.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oiling Out Solvent is too polar or cooling is too fast.[1]Switch Solvent: Use a 90:10 mixture of EtOH:EtOAc . Ethyl acetate acts as an anti-solvent to promote lattice formation over amorphous oil.[1]
Low Yield (<20%) High solubility of the salt.Concentrate: Reduce solvent volume by 30%. Seed: Add a crystal from a previous batch at 35°C.
Low ee (<80%) Eutectic entrapment.[1]Recrystallize: Dissolve the salt in minimal boiling EtOH. Let it cool undisturbed. Do not stir vigorously during crystallization.

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: High optical purity requirements (>99% ee) on <50g scale.

The Strategy: Lipase-Catalyzed Acylation

Novozym 435 (Immobilized Candida antarctica Lipase B) is highly effective for secondary benzylic alcohols.[1] The enzyme will selectively acylate the (R)-enantiomer (Kazlauskas Rule), leaving the (S)-alcohol unreacted.

Step-by-Step Protocol
  • Setup: In a flask, dissolve 5.0 g of racemate in 50 mL of MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add 3.0 equivalents of Vinyl Acetate .

    • Note: Vinyl acetate is preferred because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Catalyst: Add 500 mg (10 wt%) of Novozym 435 beads.

  • Incubation: Shake at 30°C / 200 rpm. Monitor by HPLC.

  • Termination: Stop when conversion reaches 50% . (Going past 50% degrades the ee of the product ester).

  • Separation: Filter off the enzyme. Evaporate solvent.[1] Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls at 30% Enzyme inhibition by acetaldehyde.[1]Add Molecular Sieves (4Å) to scavenge byproducts or switch solvent to Toluene (better solubility for lipophilic substrates).[1]
Slow Reaction Rate Substrate concentration too high.[1]Dilute the reaction. High amine concentrations can sometimes strip water from the enzyme active site. Ensure water activity (

) is controlled (add Na₂CO₃ · 10H₂O pair).[1]
Low Selectivity (E < 20) Non-specific acylation.[1]Lower Temperature: Run the reaction at 4°C. It will be slower but significantly more enantioselective.

Module 3: Analytical Control (Chiral HPLC)

Requirement: You must validate your ee.

Method Parameters
  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why? The OD-H is the industry standard for benzylamines.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1[1]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm (utilizing the phenyl absorption).

Critical Technical Note: The Modifier

You must use Diethylamine (DEA) or Triethylamine (TEA).

  • Without DEA: The basic amine nitrogen on your substrate will interact with the residual silanols on the silica backbone of the column.

  • Result: Severe peak tailing, retention time shifts, and inability to integrate the baseline.

  • Fix: 0.1% DEA blocks these silanol sites.[1]

Visual Workflows

Figure 1: Decision Matrix for Resolution Strategy

ResolutionStrategy Start Start: Racemic 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol ScaleCheck Scale of Operation? Start->ScaleCheck LargeScale > 100 grams ScaleCheck->LargeScale Industrial SmallScale < 50 grams ScaleCheck->SmallScale Lab/Pilot SaltRoute Route A: Diastereomeric Salt (L-DBTA) LargeScale->SaltRoute EnzymeRoute Route B: Enzymatic Resolution (CAL-B + Vinyl Acetate) SmallScale->EnzymeRoute SaltCheck Crystals Formed? SaltRoute->SaltCheck HPLC QC: Chiral HPLC (OD-H) EnzymeRoute->HPLC Recryst Recrystallize (EtOH/EtOAc) SaltCheck->Recryst Yes OilOut Oiling Out Issue SaltCheck->OilOut No Recryst->HPLC OilOut->Recryst Add Anti-solvent

Caption: Workflow selection based on operational scale. Route A is preferred for bulk throughput; Route B offers higher selectivity for smaller, high-value batches.

Figure 2: The "Pope-Peachy" Crystallization Logic

PopePeachy Racemate 1.0 eq Racemic Amine Mix Mix in EtOH (60°C) Racemate->Mix Acid 0.5 eq Chiral Acid (L-DBTA) Acid->Mix Cool Cool to 20°C Mix->Cool SolidPhase Solid Phase: (R)-Amine · (L)-Acid Salt Cool->SolidPhase Precipitates LiquidPhase Mother Liquor: (S)-Amine (Free Base) Cool->LiquidPhase Remains Soluble Basify Basify (NaOH) & Extract SolidPhase->Basify PureR Pure (R)-Amine Basify->PureR

Caption: The 0.5 equivalent stoichiometry ensures the "wrong" enantiomer remains in solution as the free base, maximizing theoretical yield.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General reference for resolving agent selection in beta-amino alcohols). Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. (Review of industrial resolution techniques including Pope-Peachy). Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. (Protocol source for CAL-B kinetic resolution of secondary alcohols). Link

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H." (Source for mobile phase modifier requirements for basic amines).[1] Link

  • US Patent 8,455,692. "Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol."[1] (Closest structural analog patent demonstrating resolution via chiral acid crystallization).[1] Link

Sources

Technical Support Center: Strategies for Regiocontrol in the Synthesis of 3-Methylphenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and advanced methodologies for overcoming regioselectivity challenges in the synthesis of 3-methylphenyl ethanol derivatives. The inherent electronic properties of the toluene scaffold make direct meta-functionalization a significant synthetic hurdle. This document offers field-proven insights and validated protocols to achieve high regiochemical control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 3-methylphenyl ethanol and its precursors.

Q1: Why does my reaction yield a mixture of 2-methylphenyl and 4-methylphenyl ethanol derivatives instead of the desired 3-methyl isomer?

A: This outcome is a direct result of the principles of electrophilic aromatic substitution (EAS). The methyl group (-CH₃) on the toluene ring is an electron-donating group (EDG)[1]. Through inductive effects and hyperconjugation, it enriches the electron density at the ortho (positions 2 and 6) and para (position 4) carbons of the aromatic ring[2][3][4]. Consequently, when an electrophile (such as an acylium ion in a Friedel-Crafts acylation) attacks the ring, it is directed to these activated positions, leading to a mixture of ortho- and para-substituted products[5]. The meta position (position 3) is electronically disfavored.

Q2: Can I improve the yield of the 3-isomer by modifying reaction conditions like temperature or the choice of Lewis acid in a standard Friedel-Crafts acylation?

A: It is highly unlikely. Standard Friedel-Crafts acylations are typically under kinetic control, and the product distribution reflects the relative stability of the intermediate carbocations (arenium ions)[6]. The intermediates for ortho and para attack are significantly more stable than the one for meta attack due to better charge delocalization. While reaction conditions can sometimes influence the ortho-to-para ratio, they cannot overcome the strong electronic preference to disfavor the meta position[7]. Achieving meta-selectivity requires a fundamental change in synthetic strategy rather than simple optimization of a standard Friedel-Crafts reaction.

Q3: How does steric hindrance affect my product distribution, and can it be used to favor the 3-isomer?

A: Steric hindrance plays a crucial role in determining the ratio of ortho to para products but does not favor the meta isomer[8][9]. A bulky electron-donating group on the ring or a large, sterically demanding electrophile will impede attack at the more crowded ortho positions, thus increasing the proportion of the para product[10][11]. For instance, in the Friedel-Crafts acylation of toluene, the less-hindered 4-position is often the major product, especially with larger acyl groups[7]. However, this steric effect does not redirect the electrophile to the electronically unfavorable meta position.

Q4: Are there more effective starting materials than toluene for synthesizing the 3-isomer?

A: Absolutely. When direct functionalization is problematic, a superior strategy is to begin with a substrate where the desired substitution pattern is already established. For the synthesis of 3-methylphenyl ethanol, consider starting with:

  • 3-Bromotoluene: The bromo-substituent can be used as a handle for various cross-coupling reactions to introduce a two-carbon chain.

  • 3-Methylbenzoic Acid or 3-Methylbenzonitrile: These can be converted to the desired ethanol derivative through reduction and other functional group interconversions.

  • Styrene Oxide: Catalytic transfer hydrogenation of styrene oxide can yield 2-phenylethanol with high selectivity, and this methodology can be adapted for substituted analogs.

Choosing a starting material that circumvents the need for a regioselective EAS reaction on toluene is often the most efficient and reliable approach.

Section 2: Troubleshooting Guides & Advanced Protocols

This section provides detailed workflows for overcoming poor regioselectivity.

Guide 1: Characterization and Assessment of Isomeric Purity

Issue: My spectroscopic data (NMR, GC-MS) indicates a mixture of isomers, and I cannot determine the precise ratio of my products.

Solution: Accurate characterization is critical. Use the following multi-technique approach to quantify the isomeric composition of your product mixture.

Step-by-Step Protocol for Isomer Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: Separate the isomers and confirm their molecular weight.

    • Method: Use a non-polar capillary column (e.g., DB-5ms) suitable for separating aromatic isomers. The isomers will have identical mass spectra but different retention times. The peak area percentage from the gas chromatogram provides a good estimate of the isomeric ratio.

  • ¹H NMR Spectroscopy:

    • Purpose: Differentiate isomers based on the distinct chemical shifts and splitting patterns of the aromatic protons.

    • Method: Acquire a high-resolution spectrum (≥400 MHz) in a suitable solvent (e.g., CDCl₃). Integrate the distinct signals corresponding to each isomer.

      • 4-Methylphenyl Isomer: The aromatic region will show two distinct doublets (an AA'BB' system) due to the molecule's symmetry.

      • 2-Methylphenyl Isomer: The aromatic region will be more complex, showing four distinct multiplets.

      • 3-Methylphenyl Isomer (Desired): The aromatic region will also show four distinct signals, often with different splitting patterns compared to the 2-isomer.

  • ¹³C NMR Spectroscopy:

    • Purpose: Confirm the number of unique carbon environments.

    • Method: The number of aromatic signals can help confirm the isomer. The 4-isomer will show fewer aromatic signals due to symmetry compared to the 2- and 3-isomers.

Guide 2: Meta-Selective Synthesis via a Directing Group Strategy

Concept: To override the inherent ortho, para-directivity of the methyl group, a "directing group" can be temporarily installed on the ring. This group forces functionalization at a specific site, after which it can be removed. Modern approaches often use transition-metal catalysis with a directing group to achieve meta-C–H activation[12][13].

Workflow for Meta-Selective C–H Arylation (Adaptable for Acylation): This workflow illustrates a palladium-catalyzed approach that uses a removable scaffold to achieve meta-selectivity[12].

meta_directing_group_strategy A Start: 3-Methylbenzyl Alcohol B Attach Quinoline-based Acetal Scaffold A->B Covalent Attachment C Pd-Catalyzed meta-C–H Arylation B->C Directing Group Guides Catalyst D Cleave Scaffold C->D Acidic Hydrolysis E Final Product: meta-Arylated Derivative D->E Isolation

Caption: Workflow for meta-selective functionalization using a removable directing group.

Experimental Protocol (Conceptual Outline based on C-H Arylation):

  • Scaffold Attachment: React 3-methylbenzyl alcohol with the quinoline-based acetal scaffold under acidic conditions to form the directed substrate.

  • Meta-C–H Functionalization: Subject the substrate to palladium-catalyzed reaction conditions in the presence of an arylating agent (or an acylating agent in an adapted procedure). The quinoline moiety directs the palladium catalyst to the meta-position relative to the methyl group.

  • Scaffold Cleavage: After the C–H functionalization is complete, cleave the acetal scaffold using acidic hydrolysis to release the meta-functionalized product.

  • Further Modification: The resulting meta-functionalized benzyl alcohol can then be further modified as needed.

Note: This is an advanced technique that requires specialized reagents but offers exceptional control over regioselectivity.

Guide 3: Alternative Synthesis via Suzuki Cross-Coupling

Concept: This strategy avoids the problematic electrophilic substitution entirely by building the molecule from precursors where the regiochemistry is already defined. Starting with 3-bromotoluene, a Suzuki coupling can be used to install a vinyl group, which is then converted to the desired ethanol moiety.

Workflow for Suzuki Coupling Approach:

suzuki_coupling_workflow A Start: 3-Bromotoluene B Suzuki Coupling with Potassium Vinyltrifluoroborate A->B Pd Catalyst (e.g., Pd(PPh₃)₄) C Intermediate: 3-Methylstyrene B->C C-C Bond Formation D Hydroboration-Oxidation C->D 1. BH₃-THF 2. H₂O₂, NaOH E Final Product: 2-(3-Methylphenyl)ethanol D->E Anti-Markovnikov Hydration

Caption: Synthesis of 3-methylphenyl ethanol via a regiochemically defined Suzuki coupling.

Step-by-Step Experimental Protocol:

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 3-bromotoluene, potassium vinyltrifluoroborate (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a suitable base like K₂CO₃ (3 equivalents).

  • Reaction: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) and heat the reaction to reflux (e.g., 90-100 °C) for 12-24 hours, monitoring by TLC or GC for the consumption of the starting material.

  • Workup: After cooling, extract the product (3-methylstyrene) with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.

  • Hydroboration-Oxidation: Dissolve the purified 3-methylstyrene in dry THF under an inert atmosphere and cool to 0 °C. Add borane-THF complex (BH₃-THF, 1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Carefully cool the mixture back to 0 °C and slowly add aqueous NaOH, followed by the dropwise addition of hydrogen peroxide (H₂O₂). Stir for several hours until the reaction is complete.

  • Final Isolation: Perform an aqueous workup, extract the final product, 2-(3-methylphenyl)ethanol, and purify by column chromatography.

Section 3: Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as required purity, scale, and available resources. The table below summarizes the key differences between the discussed approaches.

StrategyStarting MaterialKey ReagentsTypical Yield of 3-IsomerProsCons
Direct Friedel-Crafts Acylation TolueneAcetyl Chloride, AlCl₃< 5%Inexpensive starting materials.Extremely poor regioselectivity; difficult and costly purification.
Meta-Directing Group Strategy 3-Methylbenzyl AlcoholPalladium catalyst, specialized directing group> 90%Excellent regiochemical control; applicable to complex molecules.Multi-step; requires expensive catalysts and ligands; may have lower overall yield.
Suzuki Cross-Coupling 3-BromotoluenePalladium catalyst, vinylboron reagent, BH₃-THF> 85% (overall)High regioselectivity; reliable and well-established reactions.More expensive starting material; multi-step process.

Conclusion and Future Outlook

Minimizing regioselectivity issues in the synthesis of 3-methylphenyl ethanol derivatives requires moving beyond classical electrophilic aromatic substitution of toluene. While direct acylation is fundamentally flawed for this target, modern synthetic methods provide robust and reliable solutions. Strategies involving pre-functionalized starting materials combined with transition-metal-catalyzed cross-coupling offer a powerful and practical approach for achieving high yields of the desired meta-isomer. For more complex substrates, directing-group-assisted C–H activation represents the state-of-the-art in regiochemical control.

Emerging fields such as photoredox and N-heterocyclic carbene catalysis are also opening new pathways for non-traditional, meta-selective functionalization of electron-rich arenes, promising even more efficient and innovative solutions in the future[14][15].

References

  • Vertex AI Search. (n.d.). Directing Groups in SE Ar.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry.
  • Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Wikipedia. (n.d.).
  • Goto, Y., Sano, K., Sumida, Y., & Ohmiya, H. (2023). N-Heterocyclic Carbene- and Organic Photoredox-Catalysed meta-Selective Acylation of Electron-Rich Arenes.
  • Journal of the American Chemical Society. (n.d.). Regioselective, Directed Meta Acylation of Aromatic Compounds.
  • ChemRxiv. (n.d.).
  • ChemTalk. (2021, June 9). Steric Hindrance.
  • Chemistry LibreTexts. (2023, October 27). 16.
  • PMC. (n.d.).
  • PMC. (2022, March 15).
  • PMC. (n.d.). Meta-Selective C–H Arylation of Aromatic Alcohols with a Readily Attachable and Cleavable Molecular Scaffold.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • PMC. (2012, June 8).
  • Wikipedia. (n.d.). Steric effects.
  • YouTube. (2021, February 20).
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • ResearchGate. (2025, October 18). Unprecedented Reversal of Regioselectivity during Methanolysis and an Interception of Curtius Rearrangement | Request PDF.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols.
  • India Science, Technology & Innovation. (n.d.).
  • ChemRxiv. (2025, June 12). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.
  • PubMed. (2012, September 15). Fragrance material review on 2-(3-methylphenyl) ethanol.
  • CymitQuimica. (n.d.). 2-(3-Methylphenyl)ethanol.
  • PubMed. (2025, December 11). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)
  • Green Chemistry (RSC Publishing). (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)

Sources

Technical Support Center: Production of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol. This document offers practical, field-proven insights to navigate the common challenges encountered during the production of this and structurally similar amino alcohols.

Introduction

The synthesis of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol, a key intermediate in various pharmaceutical pathways, can be approached through several synthetic routes. The two most common and scalable methods are:

  • Route A: Reductive Amination. This one-pot reaction involves the condensation of 3-methylacetophenone with benzylamine to form an intermediate imine, which is then reduced in situ to the desired amino alcohol.

  • Route B: α-Haloketone Substitution and Reduction. This two-step process begins with the α-bromination of 3-methylacetophenone to form 2-bromo-1-(3-methylphenyl)ethan-1-one, followed by nucleophilic substitution with benzylamine and subsequent reduction of the resulting aminoketone.

This guide is structured to address the specific challenges of each route during scale-up, providing a logical framework for troubleshooting and process optimization.

PART 1: Troubleshooting Guide for Synthetic Routes

Route A: Reductive Amination of 3-Methylacetophenone with Benzylamine

This one-pot approach is often favored for its efficiency. However, scaling up can present challenges related to reaction kinetics, selectivity, and product isolation.

A Charge Reactor with: - 3-Methylacetophenone - Benzylamine - Solvent (e.g., Methanol, THF) B Imine Formation (Mildly acidic conditions, may require a dehydrating agent at scale) A->B C In-situ Reduction (Addition of reducing agent, e.g., NaBH4, NaBH3CN) B->C D Quench and Work-up (e.g., addition of water, pH adjustment) C->D E Extraction and Solvent Removal D->E F Product Isolation and Purification (Crystallization/Chromatography) E->F

Caption: Workflow for the reductive amination synthesis of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol.

Problem Potential Cause(s) Troubleshooting and Optimization Strategies
Low Conversion of 3-Methylacetophenone - Incomplete imine formation due to equilibrium limitations.[1] - Insufficient amount or activity of the reducing agent.- Enhance Imine Formation: On a larger scale, the removal of water becomes critical to drive the equilibrium towards the imine. Consider the use of a Dean-Stark trap if the solvent allows for azeotropic removal of water, or add molecular sieves.[2] - Optimize pH: Imine formation is often catalyzed by mild acidity. A small amount of acetic acid can be beneficial. However, too much acid will protonate the benzylamine, rendering it non-nucleophilic.[1] - Verify Reducing Agent: Ensure the reducing agent is fresh and has been stored under appropriate conditions. Perform a small-scale test reaction to confirm its activity.
Formation of Side-Product: 1-(3-Methylphenyl)ethan-1-ol The reducing agent is reducing the starting ketone faster than the imine. This is a common issue with strong reducing agents like sodium borohydride (NaBH4).[1]- Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are more selective for the reduction of the protonated imine (iminium ion) over the ketone.[1] - Staged Addition: Allow sufficient time for imine formation before introducing the reducing agent. This can be monitored by techniques like in-situ FTIR or Raman spectroscopy.
Over-alkylation leading to Dibenzylamine The newly formed secondary amine reacts with another molecule of the ketone and is subsequently reduced.- Control Stoichiometry: Use a slight excess of benzylamine to favor the formation of the desired secondary amine. - Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction.
Difficult Product Isolation/Purification - The product may be an oil at room temperature. - Presence of unreacted starting materials and side-products complicates crystallization.- Acid-Base Extraction: The basicity of the product allows for purification through acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent. - Crystallization as a Salt: The product can often be crystallized as a hydrochloride or oxalate salt, which tend to be more crystalline than the free base.[3][4]
Route B: α-Haloketone Substitution and Reduction

This two-step route offers more control over the individual transformations but introduces the handling of a lachrymatory intermediate.

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Substitution and Reduction A Charge Reactor with: - 3-Methylacetophenone - Solvent (e.g., Acetic Acid, CH2Cl2) B Addition of Brominating Agent (e.g., Br2, NBS) A->B C Work-up and Isolation of 2-bromo-1-(3-methylphenyl)ethan-1-one B->C D Charge Reactor with: - α-Bromoketone - Benzylamine - Base (e.g., K2CO3, Et3N) - Solvent (e.g., Acetonitrile, THF) C->D E Nucleophilic Substitution D->E F Reduction of Aminoketone (e.g., with NaBH4) E->F G Quench, Work-up, and Purification F->G

Caption: Workflow for the α-haloketone route to 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol.

Problem Potential Cause(s) Troubleshooting and Optimization Strategies
Low Yield in Bromination Step - Incomplete reaction. - Formation of dibrominated or ring-brominated side-products.[5]- Choice of Brominating Agent: While elemental bromine in acetic acid is common, N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) can offer better selectivity for the α-position, especially if ring bromination is an issue.[5] - Control Temperature: The bromination reaction is often exothermic. Maintaining a controlled temperature (e.g., with an ice bath during addition) is crucial to prevent side reactions.[6] - Monitor Reaction: Use TLC or GC to monitor the disappearance of the starting material and the formation of the product to avoid over-bromination.
Handling of Lachrymatory α-Bromoketone 2-bromo-1-(3-methylphenyl)ethan-1-one is a lachrymator and skin irritant.- Engineering Controls: Always handle this intermediate in a well-ventilated fume hood. - Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves. - Telescoping: If possible, consider a "telescoped" synthesis where the α-bromoketone is not isolated but is generated and consumed in the next step in the same reactor. This minimizes handling.
Formation of Diamine or Epoxide Side-Products in Substitution Step - The α-aminoketone can react with another molecule of the α-bromoketone. - The base can deprotonate the α-aminoketone, leading to cyclization to an epoxide.- Slow Addition: Add the α-bromoketone slowly to a solution containing an excess of benzylamine and the base. This ensures that the bromoketone is more likely to react with benzylamine than with the product. - Choice of Base: Use a non-nucleophilic base like potassium carbonate or triethylamine to scavenge the HBr formed during the reaction.
Incomplete Reduction of the Aminoketone - Insufficient reducing agent. - Deactivation of the reducing agent.- Stoichiometry: Ensure at least one molar equivalent of the reducing agent (e.g., NaBH4) is used. - Solvent: The reduction is typically performed in a protic solvent like methanol or ethanol, which facilitates the reduction of the ketone.

PART 2: Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is sluggish at room temperature. Can I heat it?

A: Yes, gentle heating can often accelerate both imine formation and the reduction step. However, be aware that higher temperatures can also promote side reactions, such as the formation of 1-(3-methylphenyl)ethan-1-ol if using a less selective reducing agent.[7] A good starting point for optimization is to run the reaction at 40-50°C. It is crucial to monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity.

Q2: I am struggling with the purification of the final product. It is a thick oil. What are my options?

A: This is a common issue with amino alcohols. Here are a few strategies:

  • Salt Formation: As mentioned in the troubleshooting guide, converting the free base to a salt (e.g., hydrochloride) is often the most effective way to induce crystallization.[3][4] The salt can then be filtered, washed, and, if needed, the free base can be regenerated by treatment with a base.

  • Column Chromatography: If salt formation is unsuccessful, purification by column chromatography on silica gel is a viable option.[] A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the acidic silica gel.

  • Kugelrohr Distillation: For smaller scales, if the product is thermally stable, Kugelrohr distillation under high vacuum can be an effective purification method.

Q3: Is it possible to control the stereochemistry of the product?

A: Yes, achieving a specific stereoisomer is often a key requirement in pharmaceutical synthesis. There are several approaches:

  • Chiral Reducing Agents: Asymmetric reduction of the intermediate imine (in Route A) or the α-aminoketone (in Route B) can be achieved using chiral borane reagents or through catalytic asymmetric hydrogenation with chiral catalysts (e.g., Noyori-type catalysts).[9]

  • Resolution: The racemic amino alcohol can be resolved into its individual enantiomers by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid).[3] These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

  • Biocatalysis: Certain enzymes can perform highly stereoselective reductions of ketones or transaminations, offering a green chemistry approach to obtaining the desired enantiomer.[10][11]

Q4: What are the key safety considerations when scaling up the α-bromoketone route?

A: The two main hazards are the lachrymatory nature of the α-bromoketone and the exothermicity of both the bromination and the substitution reactions.

  • Handling the Bromoketone: At scale, it is imperative to use a closed system for transfers to avoid exposure. Consider dissolving the bromoketone in the reaction solvent in a sealed container and transferring it via a pump or cannula.

  • Thermal Management: Both steps can release significant heat. Ensure the reactor has adequate cooling capacity. For scale-up, a reaction calorimetry study is highly recommended to understand the thermal profile and potential for a runaway reaction. The brominating agent or the α-bromoketone should always be added slowly and controllably, with continuous monitoring of the internal temperature.

References

  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]

  • Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • RSC Publishing. (2015, August 24). Continuous and convergent access to vicinyl amino alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. Retrieved from [Link]

  • Google Patents. (n.d.). EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Springer. (2019, August 1). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PMC. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

  • PMC. (2022, March 28). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is a critical pharmacophore in the synthesis of


-adrenergic agonists.[1] Its structural integrity relies on the precise arrangement of the meta-tolyl ring and the chiral ethanolamine backbone.

This guide provides a definitive interpretation of its


H NMR spectrum, focusing on distinguishing this specific regioisomer from its para-substituted analogs and its ketone precursor.[1] Unlike standard spectral lists, this guide emphasizes the diastereotopic nature  of the methylene protons and the diagnostic splitting patterns  of the aromatic region, which are the primary failure points in quality control.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that matches the interpretations below, follow this standardized protocol. This workflow is designed to minimize solvent-solute hydrogen bonding variations that obscure labile protons.[1]

Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (99.9% D) for full structural assignment.[1]
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) often promotes rapid exchange of OH and NH protons, broadening them into the baseline. DMSO stabilizes these protons via hydrogen bonding, allowing observation of vicinal coupling (
      
      
      ).[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Reasoning: High concentrations can cause intermolecular stacking of the aromatic rings, shifting signals upfield (anisotropic effect).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for small quantities).[1]

  • Relaxation Delay (D1):

    
     1.0 second (ensure full relaxation of methyl protons).
    
  • Scans: 16–64 (sufficient for >10 mg).[1]

Structural Assignment & Visualization

The molecule contains three distinct magnetic zones: the meta-tolyl ring, the chiral ethanolamine linker, and the benzyl anchor.

Diagram 1: Proton Assignment Map

This diagram maps the specific protons to their expected chemical shifts and splitting patterns.

G cluster_0 Zone A: Meta-Tolyl Ring cluster_1 Zone B: Chiral Linker cluster_2 Zone C: Benzyl Group H_Ar2 H-2 (Singlet) ~7.15 ppm H_Methine CH-OH (dd) 4.6-4.8 ppm H_Ar2->H_Methine C1 Attachment H_Ar46 H-4, H-6 (Doublets) ~7.0-7.2 ppm H_Ar5 H-5 (Triplet) ~7.25 ppm CH3 Ar-CH3 (Singlet) 2.30 ppm H_Methylene N-CH2 (Diastereotopic) ABX Multiplet 2.6-2.9 ppm H_Methine->H_Methylene Vicinal H_Bn N-CH2-Ph (Singlet/AB) 3.7-3.9 ppm H_Methylene->H_Bn Amine Link H_Ph Phenyl (Multiplet) 7.3-7.4 ppm H_Bn->H_Ph Benzyl Link

Caption: Segmented chemical shift assignment. Note the distinct color coding for the three primary magnetic environments.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the product's spectrum against its most common "alternatives": the starting ketone (synthesis monitoring) and the para-isomer (regio-purity).[1]

Comparison 1: Reaction Monitoring (Ketone vs. Alcohol)

Objective: Confirm reduction of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-one.

FeaturePrecursor (Ketone)Product (Alcohol) Diagnostic Value
Carbonyl Carbon No proton signal (C=O)CH-OH signal (~4.7 ppm) Primary confirmation of reduction.
Alpha-Protons Singlet (~4.0 ppm, isolated)Multiplet (~2.7 ppm, diastereotopic) Indicates formation of chiral center.[1]
Aromatic Shift Deshielded ortho protons (>7.8 ppm)Shielded ortho protons (<7.3 ppm) Loss of carbonyl anisotropy.[1]
Comparison 2: Regioisomer Differentiation (Meta vs. Para)

Objective: Confirm the position of the methyl group on the aromatic ring. This is the most critical quality attribute.

FeatureMeta-Isomer (Target) Para-Isomer (Alternative)Mechanism
Symmetry AsymmetricSymmetric (

axis)
Meta lacks symmetry plane.[1]
Peak Pattern 4 Distinct Signals: 1. Singlet (H2)2. Doublet (H4)3. Triplet (H5)4. Doublet (H6)AA'BB' System: Two "roofed" doublets (resembling a quartet)Meta-substitution creates unique environments for all ring protons.[1]
Coupling

Hz (small)

Hz

Hz (dominant)
Meta coupling is key to identifying the H2 singlet.[1]

Detailed Spectral Interpretation

The Aliphatic Region: A Study in Chirality

The most sophisticated aspect of this spectrum is the behavior of the methylene protons (


) adjacent to the chiral center.
  • The Chiral Center (C1): The methine proton (

    
    ) appears as a doublet of doublets (dd) around 4.6–4.8 ppm .[1]
    
    • Coupling: It couples to the adjacent methylene protons (

      
       and 
      
      
      
      ) and, in DMSO, the hydroxyl proton (
      
      
      ).
  • The Diastereotopic Methylene (

    
    ): 
    
    • Because C1 is chiral, the two protons on C2 are diastereotopic (chemically non-equivalent).[2][3] They "see" the chiral center differently.

    • Appearance: They do not appear as a simple doublet or triplet.[1][3] Instead, they form an ABX system (with the methine proton) appearing as two complex multiplets in the 2.6–2.9 ppm range.

    • Expert Insight: If you observe a simple doublet here, your resolution is too low, or the solvent is masking the diastereotopicity.

The Aromatic Region: The Meta-Fingerprint

The 3-methylphenyl ring provides a definitive "fingerprint" distinct from the monosubstituted benzyl ring.[1]

  • 
     2.30 ppm:  Strong singlet (3H) corresponding to the methyl group.
    
  • 
     7.15 ppm (approx):  A narrow singlet  (broadened slightly by meta-coupling).[1] This is H2 , the proton between the alkyl chain and the methyl group. This peak is absent in the para-isomer.[4]
    
  • 
     7.25 ppm:  A triplet  (t, 
    
    
    
    Hz). This is H5 , the only proton with two ortho-neighbors.[1]
Diagram 2: Diagnostic Logic Tree

Use this flowchart to interpret your raw data.

DecisionTree Start Start: Analyze 1H NMR Spectrum Check_Carbonyl Is there a signal > 7.8 ppm (Deshielded Aromatic)? Start->Check_Carbonyl Check_Methine Is there a 'dd' or 't' signal at 4.6 - 4.9 ppm? Check_Carbonyl->Check_Methine No Result_Ketone Result: Ketone Precursor (Incomplete Reduction) Check_Carbonyl->Result_Ketone Yes Check_Pattern Analyze Aromatic Region (6.9 - 7.3 ppm) Look for Symmetry Check_Methine->Check_Pattern Yes Check_Methine->Result_Ketone No (Missing CH-OH) Result_Para Result: Para-Isomer (Wrong Starting Material) Check_Pattern->Result_Para AA'BB' Pattern (Two large doublets) Result_Meta Result: Target Product (Meta-Isomer) Check_Pattern->Result_Meta 4 Distinct Signals (s, d, t, d)

Caption: Logical workflow for distinguishing the target molecule from synthetic impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on ABX systems and diastereotopicity).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 4682 (Meta-tolyl derivatives comparison).[1] [Link][1]

  • Reich, H. J. (2023).[1][5] Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison.[1] [Link]

  • PubChem. (2023).[1] Compound Summary: 2-(Benzylamino)-1-phenylethanol derivatives. National Library of Medicine.[1] [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for the Purity Assay of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and drug efficacy. The High-Performance Liquid Chromatography (HPLC) purity method is the workhorse for this task, providing a quantitative assessment of the API and its related impurities. This guide presents a comprehensive, experience-driven approach to validating a purity assay method for the novel compound 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, grounding every step in the globally harmonized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4] The objective is to provide fellow researchers, scientists, and drug development professionals with a robust framework that ensures the developed analytical method is not only compliant but scientifically sound and fit for its intended purpose.[4][5]

Part 1: Foundational Strategy - Method Development & Analyte Characterization

Before validation can commence, a reliable and robust HPLC method must be developed. This process is guided by the physicochemical properties of the analyte, 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol.

Analyte Profile:

  • Structure: C₁₆H₁₉NO[6]

  • Key Features: Contains two aromatic rings (chromophores), a secondary amine, and a secondary alcohol. The presence of the basic amine group is a critical consideration for chromatographic performance.

  • Predicted Properties: The aromatic nature ensures strong UV absorbance, making UV detection ideal. The secondary amine (pKa likely in the 9-10 range) means that mobile phase pH will critically influence peak shape and retention. An XlogP of 2.5 suggests moderate hydrophobicity, making reverse-phase chromatography a suitable starting point.[6]

Proposed Starting HPLC Method: Based on this profile, a logical starting point for the method is as follows. This method will be the subject of our validation.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe moderate hydrophobicity of the analyte is well-suited for a standard C18 stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier and ion-pairing agent, ensuring the secondary amine is protonated for good peak shape and preventing interaction with residual silanols on the column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient 20% to 80% B over 15 minA gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nmThe benzyl and phenyl rings provide strong absorbance at lower UV wavelengths, offering high sensitivity for both the main peak and potential impurities.
Injection Vol. 10 µLA typical volume to balance sensitivity and potential for peak overload.

Part 2: The Validation Protocol - A Parameter-by-Parameter Guide

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended use.[5][7] The following sections detail the experimental execution for each validation characteristic as mandated by ICH Q2(R1).

Diagram: HPLC Method Validation Workflow

The overall process follows a logical sequence, where the results of one test often inform the next.

ValidationWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability cluster_3 Phase 4: Finalization MethodDev Method Development Specificity Specificity & Forced Degradation MethodDev->Specificity Initial Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability (Defined) Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport

Caption: A workflow diagram illustrating the sequential phases of HPLC method validation.

Specificity (and Forced Degradation)
  • Expert Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a purity assay, this is the most critical parameter. We must prove that the peaks of any potential impurities or degradation products do not co-elute with the main API peak. This is achieved through forced degradation studies, which intentionally stress the API to generate these potential interferents.[9][10]

  • Experimental Protocol:

    • Prepare solutions of the API (e.g., at 0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Expose the API solutions to the following stress conditions as recommended by ICH Q1A(R2)[11][12]:

      • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

      • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

      • Thermal: Heat the solid API at 105°C for 48 hours, then dissolve.

      • Photolytic: Expose the solution to UV light (ICH Q1B guidelines) for a specified duration.

    • Analyze the unstressed sample, a blank (solvent), and all stressed samples by the proposed HPLC method.

    • Use a photodiode array (PDA) detector to assess peak purity of the main API peak in each chromatogram. The peak purity analysis compares spectra across the peak to detect any co-eluting species.

  • Data & Acceptance Criteria:

Stress Condition% DegradationPeak Purity IndexAcceptance Criteria
Unstressed0%> 0.999N/A
Acid (1N HCl)~15%> 0.999Peak Purity Index > 0.999 for the API peak. Degradant peaks should be resolved from the API peak (Resolution > 2.0).
Base (1N NaOH)~10%> 0.999
Oxidative (3% H₂O₂)~18%> 0.999
Thermal (105°C)~5%> 0.999
Photolytic (UV)~8%> 0.999
Linearity & Range
  • Expert Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantitation of both the main component and any impurities. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[5] For a purity assay, this range must typically span from the limit of quantitation (LOQ) to 120% of the assay concentration.

  • Experimental Protocol:

    • Prepare a stock solution of the API reference standard.

    • Perform serial dilutions to create at least five concentration levels, ranging from the LOQ (e.g., 0.1% of the target concentration) to 120% of the target assay concentration (e.g., 0.5 mg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the known concentration and perform a linear regression analysis.

  • Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
Range 0.5 µg/mL (LOQ) to 600 µg/mL (120%)Must cover the expected working range.
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Y-intercept Minimal, close to zeroShould not be significantly different from zero.
Accuracy
  • Expert Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] For a purity assay, it is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). This confirms that the method can correctly quantify the analyte without bias from the sample matrix (e.g., excipients in a drug product, or in this case, a placebo).

  • Experimental Protocol:

    • Prepare a placebo (if for a drug product) or just a blank solvent.

    • Spike the placebo/blank with the API at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery of the added analyte.

  • Data & Acceptance Criteria:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% (0.4 mg/mL)99.5%0.8%Mean recovery should be between 98.0% and 102.0%. RSD for each level should be ≤ 2.0%.
100% (0.5 mg/mL)100.3%0.6%
120% (0.6 mg/mL)101.1%0.7%
Precision
  • Expert Rationale: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[5]

  • Experimental Protocol:

    • Repeatability: Prepare six individual samples of the API at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

    • Calculate the % RSD (Relative Standard Deviation) for the assay results within each set and also for the combined data from both sets.

  • Data & Acceptance Criteria:

Precision LevelMean Assay (%)% RSDAcceptance Criteria
Repeatability (Analyst 1, Day 1) 99.8%0.5%% RSD ≤ 2.0%
Intermediate (Analyst 2, Day 2) 100.1%0.7%% RSD ≤ 2.0%
Overall (Combined Data) 99.95%0.9%% RSD ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Expert Rationale:

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13] These are critical for a purity method to define the reporting threshold for impurities. They are typically determined based on the signal-to-noise ratio (S/N).

  • Experimental Protocol:

    • Prepare a series of dilute solutions of the API.

    • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.

    • Confirm the LOQ by injecting six replicate samples at this concentration and verifying that the precision (%RSD) is acceptable.

  • Data & Acceptance Criteria:

ParameterResultS/N RatioPrecision at LOQ (%RSD)Acceptance Criteria
LOD 0.15 µg/mL~3:1N/AS/N ratio should be ≥ 3:1.
LOQ 0.5 µg/mL~10:14.5%S/N ratio should be ≥ 10:1. Precision (%RSD) at the LOQ should be ≤ 10%.
Diagram: Relationship of Validation Parameters

This diagram shows how different parameters interlink to define the useful range of the analytical method.

ParameterRelationships cluster_0 Defines the Range Range Validated Range Linearity Linearity Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOQ LOQ LOQ->Range Lower Boundary ULOQ Upper Limit ULOQ->Range Upper Boundary

Caption: Interdependence of key validation parameters defining the method's operational range.

Robustness
  • Expert Rationale: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[7] This provides an indication of its reliability during normal usage. It should be evaluated early in the development lifecycle.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical parameters to vary include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH or Composition (e.g., % Organic ± 2%)

    • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Data & Acceptance Criteria:

Parameter VariedResultAcceptance Criteria
Flow Rate (0.9 mL/min) System suitability passesAll system suitability criteria must be met. No significant change in resolution or peak shape.
Flow Rate (1.1 mL/min) System suitability passes
Temp (28 °C) System suitability passes
Temp (32 °C) System suitability passes
% Acetonitrile (±2%) System suitability passes

Part 3: System Suitability and Final Approval

  • Expert Rationale: System suitability testing is an integral part of any analytical method. It is a set of tests performed before running the main analysis to ensure the chromatographic system is performing adequately on that day. The criteria are established during validation.

  • Defined System Suitability Test (SST): Based on the validation data, the following SST criteria should be established and must be met before any sample analysis:

    • Injection Precision: Five replicate injections of a standard solution must have an RSD of ≤ 1.0% for peak area.

    • Tailing Factor (Asymmetry): The API peak must have a tailing factor between 0.9 and 1.5.

    • Theoretical Plates (Efficiency): The column must exhibit > 5000 theoretical plates for the API peak.

    • Resolution: If a key impurity is available, the resolution between it and the API peak must be > 2.0.

Upon successful completion of all validation parameters and the definition of system suitability criteria, a comprehensive validation report is authored. This report summarizes the protocols, presents all data, and concludes that the method is validated and fit for the intended purpose of determining the purity of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Technologynetworks.com. [Link]

  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Center for Biotechnology Information. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. National Center for Biotechnology Information. [Link]

  • 2-(Benzylamino)-1-phenylethanol. National Center for Biotechnology Information. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. Royal Society of Chemistry. [Link]

  • 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol. PubChemLite. [Link]

  • Chemical Properties of Ethanol, 2-[ethyl(3-methylphenyl)amino]- (CAS 91-88-3). Cheméo. [Link]

Sources

Technical Guide: IR Spectroscopy Characteristic Peaks of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

[1][2]

Executive Summary & Molecule Profile

This guide provides a definitive infrared (IR) spectroscopic profile for 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol .[1] As a structural analogue of sympathomimetic amines (e.g., phenylephrine, halostachine), this molecule presents unique challenges in identification, particularly in distinguishing it from its regioisomers (2-methyl and 4-methyl analogues) and its oxidation precursors.[2][1]

The correct interpretation of this spectrum relies on three critical zones: the High-Frequency Region (OH/NH stretching), the Fingerprint Region (C-O/C-N stretching), and the Aromatic Out-of-Plane (OOP) Region (substitution patterns).[2][1]

Molecule Specifications
  • IUPAC Name: 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol[2][1][3]

  • Functional Groups: Secondary Alcohol, Secondary Amine, Benzyl Group, Meta-substituted Toluene Ring.

  • Key Application: Intermediate in adrenergic drug synthesis; forensic reference standard for isomer differentiation.

Characteristic IR Peak Assignments

The following data represents the theoretical and empirically derived peak assignments for the target molecule. The most diagnostic features for the 3-methyl isomer are found in the low-frequency OOP bending region.

Table 1: Detailed Peak Assignment Guide
Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment
3300 – 3450 O-H StretchBroad, StrongSecondary Alcohol. Broadening indicates intermolecular H-bonding.
~3300 N-H StretchWeak/ShoulderSecondary Amine. Often obscured by the broad O-H band.[2][1]
3020 – 3080 C-H Stretch (sp²)MediumAromatic Rings. Characteristic of both the benzyl and 3-methylphenyl rings.[1]
2850 – 2960 C-H Stretch (sp³)MediumAlkyl Chain & Methyl Group. Asymmetric/symmetric stretching of -CH₂- and Ar-CH₃.
1600, 1585, 1495 C=C Ring StretchMedium-StrongAromatic Skeleton. The "breathing" modes of the benzene rings.[2][1]
1450 – 1470 C-H BendingMediumMethylene/Methyl Deformations. Scissoring of -CH₂- and asymmetric bending of -CH₃.
1375 C-H BendingMediumMethyl Group. Symmetric bending (umbrella mode) of the Ar-CH₃ group.[2][1]
1050 – 1150 C-O StretchStrongSecondary Alcohol. Critical for distinguishing from non-hydroxylated analogues.
1020 – 1200 C-N StretchMediumC-N Amine Bond. Often overlaps with C-O but distinct in amines.
730 – 770 C-H OOP BendStrongMonosubstituted Benzene (Benzyl). Characteristic "5 adjacent H" pattern.
690 – 710 C-H OOP BendStrongMonosubstituted Benzene (Benzyl). Second characteristic band for the benzyl group.
770 – 800 C-H OOP BendMedium-StrongMeta-Disubstituted Ring. Key differentiator for the 3-methylphenyl group.[2][1]
690 – 710 C-H OOP BendMediumMeta-Disubstituted Ring. Overlaps with benzyl, but intensity ratio changes vs isomers.

Comparative Performance Analysis

In drug development and forensic analysis, the "performance" of an IR method is defined by its specificity (ability to distinguish isomers) and sensitivity (ability to monitor reaction progress).

Comparison A: Regioisomeric Differentiation (The "Alternatives")

The primary challenge is distinguishing the 3-methyl (meta) target from the 4-methyl (para) and 2-methyl (ortho) isomers.[2][1] These isomers have identical mass spectra (GC-MS), making IR the gold standard for identification.[1]

FeatureTarget: 3-Methyl (Meta) Alternative: 4-Methyl (Para) Alternative: 2-Methyl (Ortho)
OOP Bending Region 3 peaks expected: ~690, ~780, ~880 cm⁻¹1 strong peak: ~800–850 cm⁻¹ (2 adjacent H)1 strong peak: ~735–770 cm⁻¹ (4 adjacent H)
Overtone Region (1660–2000 cm⁻¹)3 small bands (Meta pattern)2 small bands (Para pattern)1 small band (Ortho pattern)
Differentiation Logic Most Complex. Look for the lack of a single dominant band >800 cm⁻¹.[1]Easiest to ID. The single strong band at ~820 cm⁻¹ is diagnostic.Difficult. Can overlap with benzyl monosubstitution (~750 cm⁻¹).[1]
Comparison B: Reaction Monitoring (Precursor vs. Product)

Synthesis typically involves the reduction of an aminoketone precursor to the target aminoalcohol .

  • Precursor (Ketone): Shows a sharp, intense C=O stretch at ~1680–1695 cm⁻¹ (conjugated ketone).[1] Lacks the broad O-H stretch.

  • Target (Alcohol): C=O peak disappears completely. Strong, broad O-H stretch appears at 3300–3400 cm⁻¹ .[4]

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution IR

To ensure the resolution necessary to see the fine splitting in the fingerprint region (critical for isomer differentiation), follow this protocol.

  • Technique Selection:

    • Preferred: Diamond ATR (Attenuated Total Reflectance).[1] Requires minimal prep, easy to clean, handles oils/solids.

    • Alternative: KBr Pellet (if sample is a solid salt).[1] Provides better resolution of weak overtone bands but is hygroscopic (can mask OH region).

  • Procedure (ATR):

    • Clean crystal with isopropanol; ensure background scan is flat.

    • Place ~2-5 mg of sample on the crystal.

    • Apply pressure (force gauge ~80-100 units) to ensure good contact.[2][1]

    • Scan Parameters: 32 scans, 4 cm⁻¹ resolution.

  • Validation:

    • Check for CO₂ doublet at 2350 cm⁻¹ (indicates poor background subtraction).[1]

    • Ensure O-H band is not saturated (flat-topped).[2][1]

Protocol 2: GC-IRD (Vapor Phase Analysis)

For mixtures or forensic samples where isolation is difficult, Gas Chromatography coupled with IR Detection (GC-IRD) is superior because vapor-phase spectra lack intermolecular H-bonding, resulting in sharper peaks.[2][1]

  • Column: DB-1 or DB-5MS (non-polar).[2][1]

  • Carrier Gas: Helium.[5]

  • Transfer Line Temp: 280°C (prevent condensation).

  • Light Pipe: Heated to 280°C.[5]

  • Result: The O-H stretch will shift to ~3600 cm⁻¹ (sharp, free OH) , and the fingerprint region will show distinct rotational fine structure, aiding in definitive isomer identification.

Visualizations & Logic Pathways

Diagram 1: Isomer Differentiation Logic

This flowchart illustrates the decision-making process for distinguishing the target molecule from its closest structural analogues.

IsomerIDStartUnknown Sample SpectrumCheckOHCheck 3200-3600 cm⁻¹Broad Band Present?Start->CheckOHKetoneIdentify as Aminoketone Precursor(Look for C=O ~1680 cm⁻¹)CheckOH->KetoneNo (Sharp peaks only)CheckOOPAnalyze OOP Region(650-900 cm⁻¹)CheckOH->CheckOOPYes (Alcohol confirmed)ParaStrong Band ~800-850 cm⁻¹(Para/4-Methyl Isomer)CheckOOP->Para2 Adj. H PatternOrthoStrong Band ~735-770 cm⁻¹(Ortho/2-Methyl Isomer)CheckOOP->Ortho4 Adj. H PatternMetaMultiple Bands: ~690, 780 cm⁻¹(Target: 3-Methyl Isomer)CheckOOP->Meta3 Adj. H / 1 Isolated H Pattern

Caption: Logical workflow for differentiating the target 3-methyl isomer from ketone precursors and regioisomers using key IR spectral regions.

Diagram 2: Reaction Monitoring Pathway

Visualizing the spectral shift during the synthesis of the target molecule.

ReactionMonitorPrecursorPrecursor (Aminoketone)C=O: ~1680 cm⁻¹ (Strong)O-H: AbsentReactionReduction Reaction(NaBH₄ / LiAlH₄)Precursor->ReactionProductTarget (Aminoalcohol)C=O: AbsentO-H: ~3350 cm⁻¹ (Broad)Reaction->Product

Caption: Spectral shift indicators for monitoring the reduction of the aminoketone precursor to the target aminoalcohol.

References

  • National Institute of Standards and Technology (NIST). Ethanol, 2-[(phenylmethyl)amino]- IR Spectrum.[2][1][6] NIST Chemistry WebBook, SRD 69.[7][8] Available at: [Link][2][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: alpha-benzyl-N-methylphenethylamine (Structural Analogue Data). Available at: [Link][2][1]

  • Belal, T., et al. (2009). GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones.[9] Forensic Science International. Available at: [Link]

  • University of Colorado Boulder. Characteristic IR Absorption Table. Organic Chemistry Tutorials. Available at: [Link][2][1]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link][1]

A Comparative Guide to the Chiral HPLC Separation of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol enantiomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible separation strategy.

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[1] The target analyte, a β-amino alcohol, possesses a chiral center at the carbon bearing the hydroxyl group, making its stereospecific analysis essential. Chiral HPLC, utilizing Chiral Stationary Phases (CSPs), stands as the most versatile and definitive technique for this purpose.[2][3][4] This guide will compare the performance of leading CSP classes and provide a systematic workflow for method development.

The Foundation: Chiral Recognition on Stationary Phases

Direct chiral separation on a CSP is the preferred industry approach, avoiding the need for derivatization.[2] The success of this technique hinges on the differential interaction between the enantiomers and the chiral stationary phase. These interactions, which create transient diastereomeric complexes, are governed by forces such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For a compound like 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol, with its hydroxyl, secondary amine, and two aromatic rings, multiple interaction points are available, making it an excellent candidate for resolution on several types of CSPs.

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical factor in achieving enantiomeric separation. While a trial-and-error approach can be time-consuming, a rational selection process based on the analyte's structure can significantly shorten development time.[2][3] Polysaccharide-based and macrocyclic glycopeptide CSPs are the most powerful and versatile columns for the majority of chiral separations.[2]

Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives)

Coated or immobilized derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate), are the most widely used CSPs in chromatography.[1] They are renowned for their broad applicability and can be operated in normal-phase, reversed-phase, and polar organic modes.[5]

  • Mechanism of Action: The chiral recognition capability arises from the helical polymer structure, which forms chiral grooves. The carbamate derivatives provide crucial sites for hydrogen bonding (N-H and C=O groups) and π-π interactions with the analyte's aromatic rings. The analyte fits into these grooves, and subtle differences in the steric and electronic fit of each enantiomer lead to differential retention.

  • Performance Insight: For basic analytes like our target β-amino alcohol, separations in normal-phase mode (e.g., hexane/alcohol) are often highly successful. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is critical to suppress undesirable ionic interactions with residual silanols on the silica support, thereby improving peak shape and resolution.[2][6] Columns like Chiralcel® OD and Chiralpak® AD are industry standards and serve as excellent initial screening platforms.[2]

Macrocyclic Glycopeptide-Based CSPs (Teicoplanin and Vancomycin)

These CSPs, such as Chirobiotic® T, are particularly effective for separating polar and ionizable molecules, including amino acids and amino alcohols.[7][8] Their complex structure, featuring peptide, carbohydrate, and phenolic moieties, offers a multitude of sites for chiral recognition.

  • Mechanism of Action: The macrocyclic structure forms "baskets" or cavities where analytes can be included. Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions (via the amino and carboxylic acid groups on the glycopeptide), and steric repulsion.

  • Performance Insight: These columns are highly versatile and can be used in reversed-phase, polar organic, and normal-phase modes.[5][9] For amino alcohols, the polar organic or reversed-phase modes are typically most effective. The ability to use LC-MS compatible mobile phases is a significant advantage of this class of CSPs.[8]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a tapered cavity. Derivatization of the hydroxyl groups on the rim of the cavity enhances their chiral recognition capabilities.

  • Mechanism of Action: The primary mechanism involves the inclusion of the analyte's aromatic ring (in this case, the 3-methylphenyl or benzyl group) into the relatively hydrophobic cyclodextrin cavity. Chiral recognition is then mediated by interactions, primarily hydrogen bonding, between the analyte's functional groups (hydroxyl and amino groups) and the derivatized hydroxyls at the entrance of the cavity.

  • Performance Insight: Acetylated β-cyclodextrin phases have shown excellent performance for separating chiral amines and amino alcohols in reversed-phase mode, often using conventional phosphate buffers.[10]

Data-Driven Comparison of Separation Performance

The following table summarizes the expected performance of different CSPs for the separation of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol enantiomers based on established principles for similar compounds.

Chiral Stationary Phase (CSP)Column ExampleTypical Mobile PhaseExpected Resolution (Rs)Expected Selectivity (α)Analysis TimeKey Advantages & Considerations
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-Hn-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v)> 2.0 > 1.3 < 15 minHigh efficiency, robust. Requires basic additive for peak shape.
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-Hn-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)> 1.5 > 1.2 < 20 minComplementary selectivity to cellulose phases.
Teicoplanin Bonded Silica Chirobiotic® TMethanol / Acetic Acid / TEA (100:0.02:0.01, v/v/v)> 1.5 > 1.2 < 25 minExcellent for polar compounds, LC-MS compatible.
Acetylated β-Cyclodextrin SUMICHIRAL™ OA-770020mM Phosphate Buffer (pH 6.0) / Acetonitrile (70:30, v/v)> 1.2 > 1.1 < 30 minGood for reversed-phase methods.

Systematic Workflow for Chiral Method Development

An efficient method development strategy involves a systematic screening of a small, diverse set of columns and mobile phases, followed by optimization.[3][6]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization start Define Analyte: 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol (Basic β-Amino Alcohol) col_screen Column Screening (Select 2-3 diverse CSPs) 1. Polysaccharide (e.g., Chiralcel OD-H) 2. Macrocyclic Glycopeptide (e.g., Chirobiotic T) start->col_screen mp_screen Mobile Phase Screening (Isocratic Elution) col_screen->mp_screen mp_np Normal Phase (NP) Hex/IPA/DEA Hex/EtOH/DEA mp_screen->mp_np For Polysaccharide CSP mp_rp Reversed/Polar Organic (RP/PO) ACN/Buffer MeOH/Acid/Base mp_screen->mp_rp For Glycopeptide CSP eval Evaluate Results: Any separation? (Rs > 0.8) mp_np->eval mp_rp->eval eval->col_screen No, try different CSPs optim Optimization 1. Adjust % Organic Modifier 2. Change Alcohol (IPA vs EtOH) 3. Modify Additive Conc. 4. Vary Temperature eval->optim Yes final Final Method (Rs > 1.5) optim->final

Caption: Workflow for systematic chiral HPLC method development.

Recommended Experimental Protocol

This protocol details a robust starting point for the separation using a polysaccharide-based CSP in normal phase, which is often highly successful for β-amino alcohols.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: HPLC-grade n-Hexane

  • Mobile Phase B: HPLC-grade 2-Propanol (IPA)

  • Additive: Diethylamine (DEA)

  • Sample: 1.0 mg/mL of racemic 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol in mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Protocol Steps:

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Record the chromatogram for at least 15 minutes or until both enantiomeric peaks have eluted.

  • Analysis: Calculate the retention factors (k), selectivity (α), and resolution (Rs) for the enantiomeric pair.

  • Optimization (if necessary):

    • If resolution is poor but some separation is observed, decrease the percentage of 2-Propanol (e.g., to 90:10:0.1) to increase retention and potentially improve separation.

    • If retention times are too long, increase the percentage of 2-Propanol (e.g., to 70:30:0.1).

    • If peak tailing is observed, ensure the 0.1% DEA concentration is maintained.

Visualizing the Chiral Recognition Mechanism

The separation on a cellulose tris(3,5-dimethylphenylcarbamate) phase relies on a precise three-point interaction. The analyte must fit sterically into the chiral groove of the CSP, while its functional groups interact with the stationary phase.

G pi_site π-π Interaction Site (Electron-rich phenyl ring) h_bond_donor H-Bond Donor (Carbamate N-H) analyte_oh Hydroxyl Group (-OH) h_bond_donor->analyte_oh H-bonding h_bond_acceptor H-Bond Acceptor (Carbamate C=O) analyte_pi Aromatic Rings (Benzyl & 3-methylphenyl) analyte_pi->pi_site π-stacking analyte_oh->h_bond_acceptor H-bonding analyte_nh Amino Group (-NH-) analyte_nh->h_bond_acceptor H-bonding

Caption: Key molecular interactions for chiral recognition.

For one enantiomer, the spatial arrangement of these groups allows for a stable, multi-point interaction, leading to a longer retention time. The other enantiomer cannot achieve this optimal fit due to steric hindrance, resulting in weaker interactions and earlier elution.

Conclusion

The successful chiral HPLC separation of 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol is readily achievable through a systematic approach. Polysaccharide-based CSPs, particularly cellulose derivatives operated in a normal-phase system with a basic additive, represent a high-probability starting point for achieving excellent resolution and peak shape. Alternatively, macrocyclic glycopeptide columns offer a powerful, orthogonal separation mechanism, especially when LC-MS compatibility is required. By employing the screening and optimization workflow detailed in this guide, researchers can efficiently develop a robust, reliable, and transferable method for the critical task of enantiomeric purity assessment.

References

  • NISHIOKA, R., HARADA, S., & UMEHARA, K. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Khan, M. A., et al. (2015). Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science, 54(3), 397-404. [Link]

  • Jayapalan, S., et al. (2006). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1109(2), 249-255. [Link]

  • Hyun, M. H., & Min, H. J. (2003). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 41(4), 194-199. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.[Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Focus America. [Link]

  • Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Wölfl, S., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Molecules, 28(20), 7175. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 51(2), 102-105. [Link]

  • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229-238. [Link]

  • Breitbach, Z. S., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 34-43. [Link]

  • Chiral Separations Introduction. Virginia Tech. [Link]

  • 2-(benzylamino)-1-(3-methylphenyl)ethan-1-ol. PubChem. [Link]

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Structural & Functional Comparison: 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol vs. Halostachine

[1][2]

Executive Summary

This guide provides a technical comparison between the naturally occurring alkaloid Halostachine and its structural analogue, 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol (hereafter referred to as Target Compound ).[1][2]

While Halostachine is a known mild sympathomimetic found in Halostachys caspica, the Target Compound represents a specific structural evolution designed to modulate pharmacokinetics and receptor selectivity.[2] This analysis applies established Structure-Activity Relationship (SAR) principles of phenethylamines to predict and evaluate the Target Compound's performance as a lipophilic, potentially

12

Chemical Identity & Structural Divergence[2]

The core difference lies in the steric bulk and lipophilicity introduced at two critical positions: the nitrogen terminus and the aromatic ring.

Visual Structural Comparison[1]

StructuresHalostachineHalostachine(N-methylphenylethanolamine)Core: PhenylethanolamineN-Sub: Methyl (-CH3)Ar-Sub: None (Phenyl)TargetTarget Compound(N-benzyl-3-methylphenylethanolamine)Core: PhenylethanolamineN-Sub: Benzyl (-CH2Ph)Ar-Sub: 3-Methyl (m-tolyl)Halostachine->Target Structural Evolution:1. N-Methyl -> N-Benzyl (Lipophilicity++)2. Phenyl -> 3-Methylphenyl (Steric Bulk)

Figure 1: Structural evolution from Halostachine to the Target Compound.[1][2]

Physicochemical Properties (Predicted vs. Experimental)
FeatureHalostachineTarget CompoundImpact of Modification
Formula C

H

NO
C

H

NO
Significant increase in MW (+90 Da).[1][2]
N-Substituent MethylBenzylCritical: Shifts selectivity toward

-adrenergic receptors; increases lipophilicity.[1][2]
Ring Substituent Hydrogen3-Methyl (meta)Mimics bioisosteric bulk of 3-OH (Phenylephrine) without H-bonding; increases BBB penetration.[1][2]
LogP (Est.) ~0.3 (Hydrophilic)~3.5 (Lipophilic)Drastically improved membrane permeability; likely higher V

.[1][2]
MAO Susceptibility High (MAO-B)LowBulky N-benzyl group hinders MAO active site access.[1][2]

Pharmacological Profile: SAR Analysis

Receptor Selectivity (The "N-Substituent Rule")

In adrenergic pharmacology, the size of the nitrogen substituent is a primary determinant of


1
  • Halostachine (N-Methyl): The small methyl group allows binding to both

    
     and 
    
    
    pockets, but lacks the hydrophobic tail interaction required for high-affinity
    
    
    -agonism.[1] It acts as a partial agonist with mixed effects.[2][3]
  • Target Compound (N-Benzyl): Large, lipophilic N-substituents (like benzyl or phenylbutyl) interact with a hydrophobic pocket present in

    
    -adrenergic receptors (specifically 
    
    
    ).[1][2] This modification typically decreases
    
    
    -adrenergic affinity
    and increases
    
    
    -selectivity
    and potency.[1][2]
The 3-Methyl Group (Meta-Substitution)

Phenylephrine (a potent

12
  • Loss of H-Bond: Reduces intrinsic efficacy (E

    
    ), potentially converting a full agonist into a partial agonist  or antagonist .[1][2]
    
  • Steric Fit: The methyl group fills the same steric space as the hydroxyl, maintaining receptor affinity but altering the signaling outcome.[2]

Mechanism of Action Diagram

MOATargetTarget Compound(N-Benzyl, 3-Me)Beta2Beta-2 Receptor(Hydrophobic Pocket)Target->Beta2 High Affinity(N-Benzyl Interaction)Alpha1Alpha-1 ReceptorTarget->Alpha1 Reduced Affinity(Steric Hindrance)MAOMonoamine Oxidase(Metabolism)Target->MAO Blocked/ResistantReceptorAdrenergic ReceptorsSignalcAMP Upregulation(Bronchodilation/Lipolysis)Beta2->Signal

Figure 2: Predicted pharmacodynamic pathway showing Beta-2 bias and MAO resistance.[1][2]

Experimental Protocols

To validate the theoretical SAR outlined above, the following self-validating protocols are recommended.

Synthesis: Reductive Amination (Self-Validating Route)

This route minimizes side reactions compared to direct alkylation.[1][2]

Reagents: 3-Methylphenylglyoxal (or 2-bromo-3'-methylacetophenone pathway), Benzylamine, Sodium Borohydride (NaBH

12
  • Formation of Imine:

    • Dissolve 3-methylphenylglyoxal (10 mmol) in dry Methanol (MeOH).

    • Add Benzylamine (10 mmol) dropwise at 0°C.

    • Stir for 2 hours at room temperature. Checkpoint: Color change indicates imine formation.[2]

  • Reduction:

    • Cool to 0°C. Add NaBH

      
       (15 mmol) in small portions (exothermic).
      
    • Stir for 4 hours.

  • Workup:

    • Quench with 1N HCl.[2] Evaporate MeOH.

    • Basify aqueous layer to pH 10 with NaOH.[2] Extract with Dichloromethane (DCM).[1][2]

    • Dry over MgSO

      
       and concentrate.
      
  • Purification:

    • Recrystallize as the HCl salt using EtOH/Et

      
      O.[2]
      
    • Validation: H-NMR should show a singlet for the 3-methyl group (~2.3 ppm) and the benzylic protons.[1]

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine


Materials:

  • Membrane preparation: HEK-293 cells overexpressing human

    
    -AR.[1][2]
    
  • Radioligand: [

    
    H]-CGP12177 (Hydrophilic antagonist).[1][2][4]
    
  • Reference: Propranolol (Non-selective antagonist).[1][2]

Protocol:

  • Incubation: Mix membrane prep (20 µg protein) with [

    
    H]-CGP12177 (1 nM) and increasing concentrations of Target Compound (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1][2]
    • Success Criterion: A sigmoid curve with a Hill slope near 1.0 indicates competitive binding.[2]

References

  • Halostachine Pharmacology

    • Source: PubChem.[2][4] (n.d.). Halostachine | C9H13NO.[2][4][3] National Library of Medicine.[2]

    • URL:[Link][1][2]

  • Adrenergic SAR (N-Substitution)

    • Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.[1][2][5]

    • Source: Hansen, M., et al. (2014).[1][2] Journal of Medicinal Chemistry. (Demonstrates N-benzyl effect on affinity/lipophilicity in related phenethylamines).

    • URL:[Link]

  • Beta-Agonist Selectivity

    • Title: Pharmacological evaluation of the beta-adrenoceptor agonist properties of N-benzyl substituted trimetoquinol analogues.
    • Source: Chang, Y. T., et al. (1995).[1][2] Journal of Pharmacology and Experimental Therapeutics.

    • URL:[Link]

  • Phenylethanolamine Structure

    • Source: Wikipedia.[2] (n.d.). Phenylethanolamine.[2][4][3][6]

    • URL:[Link][1][2]

Safety Operating Guide

Operational Guide: Disposal of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

[1]

Executive Summary

Do not dispose of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol down the drain. [1]

This compound is a secondary amine with a lipophilic benzyl-tolyl core.[1] While often classified as a non-regulated chemical for transport (depending on purity and physical state), it must be treated as Hazardous Chemical Waste in a laboratory setting. The presence of the benzylic amine moiety poses potential aquatic toxicity and bioaccumulation risks.

Immediate Disposal Directive:

  • Primary Method: High-temperature thermal destruction (Incineration).[1]

  • Waste Stream: Organic Non-Halogenated (unless dissolved in halogenated solvents).

  • Segregation: Strictly segregate from oxidizing agents and strong acids .

Chemical Profile & Hazard Identification

To ensure safe disposal, we must first understand the physicochemical properties driving the risk profile. This compound is structurally related to sympathomimetic amines and pharmaceutical intermediates used in P-CAB (Potassium-Competitive Acid Blocker) synthesis.[1]

PropertySpecificationOperational Implication
Chemical Name 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-olVerify label accuracy before bulking.[1]
Formula C₁₆H₁₉NOHigh carbon content; excellent fuel for incineration.
Functional Groups Secondary Amine, Sec-Alcohol, Aromatic RingsBasic pH; potential for exothermic reaction with acids.
Physical State Viscous Oil or Low-Melting SolidMay require scraping/rinsing for full container evacuation.[1]
GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH412: Harmful to aquatic life (Predicted)Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Scientific Insight: The "benzylamino" group renders the molecule basic. Mixing this waste directly with concentrated acid waste streams (like H₂SO₄) can generate significant heat and spatter. Always check pH compatibility before commingling waste.

Waste Characterization & Classification

Proper classification ensures compliance with EPA (RCRA) and local regulations.

RCRA Status (USA)[1]
  • Listed Waste: Not specifically P-listed or U-listed.

  • Characteristic Waste:

    • Ignitability (D001): Unlikely, unless in a flammable solvent.

    • Corrosivity (D002): Possible if pH > 12.5, but unlikely for this specific organic amine.

  • Operational Classification: Non-Regulated Hazardous Waste . Despite the "Non-Regulated" DOT status, it must be managed as chemical waste due to GHS health hazards.

Recommended Waste Codes

Use these codes for labeling internal waste containers (verify with your local EHS officer):

Waste TypeCodeDescription
Solid Waste NR-HW Non-Regulated Hazardous Waste (Solid debris, PPE, pure substance).[1]
Liquid Waste D001 / F003 If dissolved in flammable solvents (e.g., Acetone, Methanol).
Liquid Waste NR-HW If dissolved in water or non-hazardous oil.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired solids, spill cleanup materials, contaminated gloves.

  • Segregation: Place waste in a dedicated wide-mouth jar (HDPE or Amber Glass). Do not mix with oxidizers (e.g., permanganates, nitrates).

  • Labeling: Affix a hazardous waste label. Clearly write: "2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol - Toxic/Irritant."

  • Sealing: Ensure the lid is screw-tight. If the substance is a viscous oil leaking from a primary container, double-bag the container in a clear LDPE zip-lock bag before placing it in the waste drum.[1]

  • Disposal: Transfer to the facility's Incineration Stream .

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Substance dissolved in solvents (Methanol, DCM, Ethyl Acetate).

  • Solvent Check: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use the Halogenated waste stream.[2]

    • Non-Halogenated (Methanol, Acetone): Use the Organic Solvents waste stream.

  • pH Check: If the solution is aqueous or highly acidic/basic, neutralize to pH 5–9 before adding to a bulk solvent drum to prevent drum corrosion or reactions.

  • Bulking: Pour into the appropriate carboy using a funnel.

    • Critical: Rinse the funnel immediately with acetone to prevent amine residue from reacting with subsequent waste additions.

Decision Matrix: Waste Stream Selection

The following logic flow ensures the material ends up in the correct destruction facility.

DisposalFlowStartWaste Generation:2-(Benzylamino)-1-(3-methylphenyl)ethan-1-olStateCheckPhysical State?Start->StateCheckSolidPathSolid / Viscous OilStateCheck->SolidPathPure/DebrisLiquidPathDissolved in SolutionStateCheck->LiquidPathMixtureIncinerationHigh Temp Incineration(Solid Waste Drum)SolidPath->IncinerationSolventCheckSolvent Type?LiquidPath->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloFlammable Solvent(MeOH, Acetone, EtAc)SolventCheck->NonHaloNo HalogensAqueousAqueous SolutionSolventCheck->AqueousWater BasedHaloStreamHalogenated Waste Stream(Fuel Blending)Halo->HaloStreamOrgStreamOrganic Solvent Stream(Fuel Blending)NonHalo->OrgStreamSewerCheckCheck Local LimitsAqueous->SewerCheckNeutralize pH 5-9SewerCheck->OrgStreamPreferred (No Drain)

Figure 1: Logic flow for determining the correct waste stream based on physical state and solvent composition.

Spill Contingency Plan

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: If the spill is large (>100mL) or heated, evacuate the immediate area.

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Surround the spill with vermiculite or clay-based absorbent .

    • Do not use paper towels for large amine spills as this increases surface area for evaporation.

  • Cleanup:

    • Scoop the saturated absorbent into a heavy-duty hazardous waste bag.[1]

    • Wipe the surface with a dilute acetic acid solution (vinegar) or soapy water to neutralize the basic amine residue.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[Link][1]

  • PubChem. (2025). Compound Summary for CID 71683702, 2-(benzylamino)-1-(3-methylphenyl)ethanol.[1][3] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link][1]

Personal protective equipment for handling 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol

[1]

Executive Summary & Core Directive

Treat as a High-Potency Pharmacophore. 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is a secondary amine structurally related to sympathomimetic agents (phenylethanolamine class).[1] In the absence of a compound-specific REACH registration or full toxicological dossier, you must apply the Precautionary Principle .

Immediate Operational Constraints:

  • OEL (Occupational Exposure Limit): Default to Control Band 4 (< 10 µg/m³) until validated.

  • Critical Hazard: Severe eye damage (amine basicity) and potential cardiovascular activity (structural analog to adrenergic agonists).[1]

  • Mandatory Engineering Control: All open handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.[1]

Hazard Identification: Structure-Activity Relationship (SAR)

Since specific toxicological data is limited, we derive hazards from functional groups and structural analogs (Benzylamine, Phenylephrine).

Functional GroupAssociated HazardMechanism of Action
Secondary Amine Corrosive / Severe Irritant Basic nitrogen attacks mucous membranes and corneal tissue; potential for irreversible eye damage [1].[1]
Phenylethanol Backbone Bioactive / Toxic Structural scaffold common in adrenergic drugs; potential for tachycardia or hypertension upon systemic absorption [2].[1]
Lipophilic Domains (Benzyl + Tolyl)Dermal Absorption High logP facilitates rapid transport across the stratum corneum, increasing systemic toxicity risk.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] Do not rely on single layers for high-concentration handling. [1]

Table 1: Task-Based PPE Specification
Operational PhaseRespiratory ProtectionHand Protection (Glove Protocol)Eye & Face ProtectionBody Protection
Solid Handling (Weighing < 1g)Engineering Control Primary. If outside hood: P100/N99 Respirator .[1]Double Nitrile (0.11 mm min).[1] Change outer pair every 30 mins.Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient for amines.[1]Lab Coat (Cotton/Poly), Long Sleeves, Closed-toe shoes.
Solubilization / Synthesis (Liquid Phase)Fume Hood Mandatory. Sash at working height (18").[1]Laminate Liner (Silver Shield®) under Nitrile outer gloves.[1] Reason: Amines permeate nitrile rapidly.[1]Face Shield + Splash Goggles.[1]Chemical-Resistant Apron (Tychem® or PVC) over Lab Coat.[1]
Spill Cleanup (> 10 mL/g)Full-Face Respirator with Multi-Gas (Organic Vapor + Ammonia/Methylamine) Cartridge.[1]Heavy Duty Butyl or Viton® .[1]Integrated into Full-Face Respirator.[1]Tyvek® Coveralls (Type 4/5/6) + Boot Covers.[1]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Static-induced aerosolization of bioactive amine salts.[1]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact.[1] Organic amine salts are prone to static cling.[1]

  • Containment: Place the analytical balance inside the fume hood or a vented balance enclosure.

  • Transfer: Do not pour. Use a disposable antistatic spatula.[1]

  • Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with 1:1 Ethanol/Water.[1] Dispose of the wipe as hazardous solid waste.[1]

Protocol B: Solubilization (Liquid State)

Risk: Exothermic solvation and splashing.[1]

  • Solvent Selection: When dissolving in protic solvents (methanol/ethanol), add solvent slowly.[1] Secondary amines can exhibit mild exotherms upon protonation.[1]

  • Vessel: Use a round-bottom flask or vial with a septum. Avoid open beakers to prevent vapor release.[1]

  • Incompatibility: CRITICAL: Do not use halogenated solvents (DCM/Chloroform) if the amine is free-base, as quaternary ammonium salts may form exothermically over time [3].[1]

Emergency Response & Disposal

Exposure Response[2][3][4]
  • Eye Contact: Speed is critical. Flush for minimum 30 minutes .[1] Amines penetrate deep into ocular tissue rapidly.[1] Do not wait for EMS; start flushing immediately.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol (enhances absorption).[1]

  • Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (common with amine inhalation).[1]

Disposal Strategy
  • Segregation: Classify as "Basic Organic Waste" .

  • Incompatibilities: NEVER mix with:

    • Oxidizers (Peroxides, Nitric Acid) -> Fire/Explosion risk.[1]

    • Acid Chlorides/Anhydrides -> Violent reaction.[1]

    • Nitrosating agents (Nitrites) -> Forms carcinogenic nitrosamines.[1]

Visualizations

Figure 1: PPE Decision Logic for Novel Amines

A self-validating logic flow to determine protection levels based on state and quantity.[1]

PPE_Decision_TreeStartStart: Risk AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidQty_SolidQuantity > 100mg?Solid->Qty_SolidQty_LiquidConcentration > 0.1M?Liquid->Qty_LiquidLevel1LEVEL 1: StandardFume Hood + Nitrile + GogglesQty_Solid->Level1NoLevel2LEVEL 2: High ContainmentBalance Enclosure + Double GloveQty_Solid->Level2YesQty_Liquid->Level1NoLevel3LEVEL 3: Barrier EnhancedFace Shield + Laminate Gloves + ApronQty_Liquid->Level3Yes (Permeation Risk)

Caption: Decision matrix for selecting PPE based on physical state and quantity thresholds. Note the escalation to laminate gloves for liquids due to permeation risks.

Figure 2: Spill Response Workflow

Operational steps for managing a spill of 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol.

Spill_ResponseAlert1. ALERTNotify PersonnelEvacuate Immediate AreaAssess2. ASSESSIs it > 100mL?Is it in Hood?Alert->AssessPPE_Up3. PPE UPDon Full-Face Resp& Butyl GlovesAssess->PPE_UpContain4. CONTAINCircle spill withabsorbent pillowsPPE_Up->ContainNeutralize5. ABSORBUse Chemizorb® orVermiculiteContain->NeutralizeDisposal6. DISPOSALDouble bag ->Tag as 'Toxic Basic'Neutralize->Disposal

Caption: Step-by-step spill response protocol emphasizing immediate evacuation and proper waste tagging.

References

  • National Research Council. (2011).[1][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Phenylephrine (Structural Analog).[1] National Library of Medicine.[1] [Link][1]

  • American Chemical Society. (2023).[1][6] Safety Guidelines for Handling Organic Amines.[1][7] ACS Chemical Safety.[1] [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.